molecular formula C7H7N3 B043202 1H-Pyrrolo[2,3-c]pyridin-5-amine CAS No. 174610-12-9

1H-Pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B043202
CAS No.: 174610-12-9
M. Wt: 133.15 g/mol
InChI Key: PFKVAHFIYOMPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridin-5-amine is a high-value, nitrogen-rich fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This privileged structure, often termed an azaindole, serves as a versatile and key intermediate for the synthesis of novel small molecule inhibitors. Its primary research value lies in its ability to mimic purine bases, allowing it to interact effectively with a wide range of biological targets, particularly protein kinases and other ATP-binding enzymes. Researchers utilize this amine-functionalized core to develop potential therapeutic agents for oncology, inflammation, and central nervous system disorders by incorporating it into more complex molecular architectures. The electron-rich nature of the ring system enables crucial hydrogen bonding and π-stacking interactions within enzyme active sites, making it a preferred scaffold for designing compounds with high affinity and selectivity. Supplied to the highest standards of purity and quality, this compound is intended for use in lead optimization, structure-activity relationship (SAR) studies, and the development of targeted molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVAHFIYOMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597022
Record name 1H-Pyrrolo[2,3-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174610-12-9
Record name 1H-Pyrrolo[2,3-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide to its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic aromatic amine, serves as a crucial building block in the synthesis of pharmacologically active molecules. Its rigid bicyclic structure, composed of fused pyrrole and pyridine rings, provides a versatile scaffold for the development of targeted therapeutics. This technical guide offers an in-depth overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a kinase inhibitor.

Core Chemical Properties

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 174610-12-9[1]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [3]
Canonical SMILES C1=CNC2=C1C=NC=C2N
InChI Key InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10)[2]

Table 2: Physicochemical Properties (Experimental and Predicted)

PropertyValueNotes
Melting Point Not availableA related compound, 5-methyl-1H-pyrrolo[2,3-b]pyridine, has a melting point of 138-139 °C.
Boiling Point Predicted: 365.4±15.0 °CPrediction for a related compound, 5-methyl-1H-pyrrolo[2,3-b]pyridine.
Solubility Not availableThe trifluoroacetate salt form is noted to have enhanced solubility and bioavailability[4]
pKa Not availableThe pyridine nitrogen imparts basic character to the molecule.
LogP Not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the pyrrolopyridine core followed by the introduction of the amine functionality. While a specific protocol for the parent compound is not detailed in the reviewed literature, a general and plausible synthetic route can be adapted from the synthesis of analogous compounds, such as fluorinated derivatives.

General Synthetic Approach: Nitration and Reduction

A common strategy involves the nitration of a suitable 1H-pyrrolo[2,3-c]pyridine precursor, followed by the reduction of the nitro group to the desired amine.

Step 1: Nitration of 1H-Pyrrolo[2,3-c]pyridine

  • Objective: To introduce a nitro group at the 5-position of the pyrrolopyridine ring.

  • Reagents and Conditions:

    • Starting Material: 1H-Pyrrolo[2,3-c]pyridine

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid.

    • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.

  • General Procedure:

    • The 1H-pyrrolo[2,3-c]pyridine is dissolved in concentrated sulfuric acid and cooled to 0 °C.

    • A solution of nitric acid in sulfuric acid is added dropwise while maintaining the low temperature.

    • The reaction mixture is stirred for a specified period.

    • The reaction is quenched by pouring it over ice, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium hydroxide).

    • The resulting 5-nitro-1H-pyrrolo[2,3-c]pyridine is extracted with an organic solvent and purified.

Step 2: Reduction of 5-Nitro-1H-pyrrolo[2,3-c]pyridine

  • Objective: To reduce the nitro group to an amine group.

  • Reagents and Conditions:

    • Starting Material: 5-Nitro-1H-pyrrolo[2,3-c]pyridine

    • Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ over Pd/C).

  • General Procedure (using SnCl₂):

    • 5-Nitro-1H-pyrrolo[2,3-c]pyridine is dissolved in ethanol.

    • An excess of tin(II) chloride dihydrate is added, and the mixture is heated to reflux.

    • After the reaction is complete, the solvent is removed, and the residue is treated with a basic aqueous solution to precipitate the tin salts.

    • The desired this compound is then extracted with an organic solvent and purified by chromatography.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug discovery due to their potential to act as kinase inhibitors. Notably, the trifluoroacetate salt of this compound has been identified as an inhibitor of Serum- and Glucocorticoid-inducible Kinase 1 (SGK1)[4].

SGK1 Signaling Pathway

SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion transport. It is a key downstream effector of the PI3K/PDK1 signaling pathway[5][6]. The activation of SGK1 is initiated by extracellular signals that activate PI3K, leading to the production of PIP3. This recruits both PDK1 and SGK1 to the cell membrane, where PDK1 phosphorylates and activates SGK1. mTORC2 also plays a role in the full activation of SGK1 through phosphorylation[7]. Once activated, SGK1 phosphorylates a range of downstream targets, thereby regulating their activity.

SGK1_Signaling_Pathway Extracellular_Signals Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits SGK1_inactive SGK1 (inactive) PIP3->SGK1_inactive recruits PDK1->SGK1_inactive phosphorylates mTORC2 mTORC2 mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation Downstream_Targets Downstream Targets (e.g., Ion Channels, Transcription Factors) SGK1_active->Downstream_Targets phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation, Ion Transport) Downstream_Targets->Cellular_Responses Inhibitor This compound Inhibitor->SGK1_active inhibits

SGK1 Signaling Pathway and Inhibition

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of this compound against SGK1 or other kinases can be determined using various in vitro assays. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare serial dilution of This compound Start->Compound_Prep Assay_Setup Incubate Kinase (e.g., SGK1), Biotinylated Substrate, and ATP with the compound Compound_Prep->Assay_Setup Reaction Initiate kinase reaction Assay_Setup->Reaction Stop_Reaction Stop reaction and add detection reagents (Eu-Ab & SA-APC) Reaction->Stop_Reaction Incubation Incubate for FRET signal development Stop_Reaction->Incubation Measurement Measure TR-FRET signal Incubation->Measurement Data_Analysis Calculate % inhibition and determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

General Workflow for TR-FRET Kinase Inhibition Assay

Conclusion

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is amenable to chemical modification, making it a valuable starting point for the development of potent and selective kinase inhibitors. The inhibition of the SGK1 signaling pathway by derivatives of this compound highlights its potential for therapeutic applications in diseases where this pathway is dysregulated, such as certain cancers and metabolic disorders. Further research to fully elucidate the physicochemical properties and to develop optimized synthetic routes will be crucial for advancing the use of this compound in drug discovery and development.

References

Structure Elucidation of 1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-Pyrrolo[2,3-c]pyridin-5-amine, also known as 5-amino-6-azaindole, is a heterocyclic aromatic compound with the chemical formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . As a member of the azaindole family, it is a structural isomer of biologically important scaffolds. Azaindoles are recognized as "privileged structures" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic intervention in diseases such as cancer. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including predicted spectroscopic data, a plausible synthetic protocol, and its potential biological context. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogs and predictive models to offer a robust scientific profile.

Predicted Spectroscopic Data for Structural Characterization

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H1 (N-H, pyrrole)~11.0 - 11.5br s-Exchangeable with D₂O.
H7~8.0 - 8.2s-Deshielded by the adjacent nitrogen atom of the pyridine ring.
H2~7.3 - 7.5tJ ≈ 2.5 - 3.0Typical for pyrrole protons.
H4~6.8 - 7.0s-Influenced by the electron-donating amino group.
H3~6.3 - 6.5tJ ≈ 2.5 - 3.0Typical for pyrrole protons.
-NH₂~5.0 - 5.5br s-Exchangeable with D₂O.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Notes
C7a~145 - 148Bridgehead carbon adjacent to pyridine nitrogen.
C5~140 - 143Carbon bearing the amino group.
C4a~130 - 133Bridgehead carbon.
C7~125 - 128Pyridine ring carbon.
C2~120 - 123Pyrrole ring carbon.
C3~100 - 103Pyrrole ring carbon.
C4~95 - 98Pyridine ring carbon, shielded by the amino group.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (pyrrole N-H and -NH₂)
3100 - 3000MediumC-H stretching (aromatic)
1640 - 1600StrongN-H bending (scissoring) of the primary amine
1580 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
1350 - 1250MediumC-N stretching (aromatic amine)
900 - 650Medium, BroadN-H wagging
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
133[M]⁺, Molecular ion
116[M - NH₃]⁺, Loss of ammonia
106[M - HCN]⁺, Loss of hydrogen cyanide from the pyrrole ring
79Fragmentation of the pyridine ring

Experimental Protocols

Generic Synthetic Protocol for 5-Amino-6-Azaindole Derivatives

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reaction Scheme: A potential synthetic route could start from a suitably substituted aminopyridine, followed by the introduction of the pyrrole ring. One common method is the Bartoli indole synthesis or variations thereof.

Illustrative Synthetic Workflow:

G start Substituted 2-chloro-3-nitropyridine step1 Nucleophilic substitution with an amine start->step1 R-NH₂ step2 Reduction of nitro group to an amino group step1->step2 e.g., Fe/HCl or H₂/Pd-C step3 Pyrrole ring formation (e.g., Bartoli indole synthesis) step2->step3 e.g., Vinylmagnesium bromide product This compound step3->product

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Starting Material: A suitable starting material would be a 2,5-disubstituted pyridine, for instance, 2-chloro-5-nitropyridine.

  • Introduction of a protected amino group: The chloro group at the 2-position can be displaced by a protected amine (e.g., benzylamine) via nucleophilic aromatic substitution.

  • Reduction of the nitro group: The nitro group at the 5-position is then reduced to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

  • Formation of the pyrrole ring: The resulting 2-(protected amino)-5-aminopyridine can then be subjected to a ring-closing reaction to form the pyrrole moiety. This is a critical step and various indole synthesis methodologies could be adapted, such as the Fischer, Bartoli, or Madelung indole syntheses, likely requiring further functionalization of the pyridine ring.

  • Deprotection: If a protecting group was used for the amino group, a final deprotection step would be necessary to yield this compound.

Purification and Characterization: The final product would be purified using standard techniques such as column chromatography on silica gel. Characterization would involve the spectroscopic methods detailed above (NMR, IR, and Mass Spectrometry) to confirm the structure.

Biological Context and Signaling Pathways

The azaindole scaffold is a key component in a multitude of biologically active molecules, particularly as inhibitors of protein kinases.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The 7-azaindole isomer, for example, is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of kinases.[1]

While there is no specific information on the biological activity of this compound, its structural similarity to other active azaindoles suggests it could also function as a kinase inhibitor. The amino group at the 5-position could potentially be a key interaction point with the target protein or a site for further chemical modification to enhance potency and selectivity.

Illustrative Kinase Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized signaling cascade that is frequently targeted by kinase inhibitors.[3][4]

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response Inhibitor Azaindole-based Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: A generic MAPK signaling pathway illustrating a potential point of inhibition.

This diagram illustrates how a kinase inhibitor, potentially one based on the this compound scaffold, could block the signaling cascade at the level of a specific kinase (e.g., Raf), thereby preventing downstream events that lead to cellular responses like proliferation.

Conclusion

The structural elucidation of this compound presents a challenge due to the current lack of direct experimental data. However, by employing predictive spectroscopic methods and drawing parallels with well-characterized azaindole analogs, a comprehensive and scientifically sound profile of this molecule can be constructed. The predicted spectral data provides a valuable reference for researchers aiming to synthesize and characterize this compound. The outlined synthetic strategy offers a viable starting point for its preparation. Furthermore, the established importance of the azaindole scaffold in medicinal chemistry, particularly as kinase inhibitors, provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area of drug discovery.

References

Spectroscopic Profile of 1H-Pyrrolo[2,3-c]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data for Researchers, Scientists, and Drug Development Professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1H-Pyrrolo[2,3-c]pyridin-5-amine. These predictions are based on the analysis of similar heterocyclic systems and the known effects of substituents on chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (Pyrrole NH)11.0 - 12.0br s-
H27.2 - 7.4t~2.5
H36.4 - 6.6t~2.5
H47.8 - 8.0s-
H68.0 - 8.2s-
NH₂ (Amine)5.0 - 6.0br s-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2120 - 125
C3100 - 105
C3a125 - 130
C4135 - 140
C5145 - 150
C6110 - 115
C7a140 - 145

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Pyrrole)3300 - 3500Medium, Broad
N-H Stretch (Amine)3100 - 3300Medium, Two bands
C-H Stretch (Aromatic)3000 - 3100Medium
C=C & C=N Stretch (Aromatic Rings)1500 - 1650Medium to Strong
N-H Bend (Amine)1550 - 1650Medium
C-N Stretch1250 - 1350Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molar mass: 133.15 g/mol ), the following is expected:

Table 4: Expected Mass Spectrometry Data

Ion Expected m/z Notes
[M]⁺133Molecular ion
[M+H]⁺134Protonated molecular ion (common in ESI, CI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and can affect chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the high-vacuum source where it is bombarded with electrons.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet or ATR Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI or EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Peak Identification MS_Acq->MS_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS_Proc->MS_Analysis Final_Structure Structural Elucidation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Workflow of Spectroscopic Analysis.

The Biological Frontier of 1H-Pyrrolo[2,3-c]pyridin-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine scaffold, a notable privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide focuses on the biological activities of derivatives of 1H-pyrrolo[2,3-c]pyridin-5-amine and its closely related isomers, providing a comprehensive overview of their potential as therapeutic agents. This document details their anticancer properties, their role as kinase inhibitors, and their function as potassium-competitive acid blockers, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity of Pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anticancer agents, particularly through the inhibition of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Antiproliferative and Tubulin Polymerization Inhibition Data

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) for these compounds are summarized below. Additionally, the inhibitory activity against tubulin polymerization is presented for a lead compound.

Compound IDR GroupHeLa IC50 (μM)[1][2][3][4]SGC-7901 IC50 (μM)[1][2][3][4]MCF-7 IC50 (μM)[1][2][3][4]
10a Phenyl0.851.021.21
10b 2-Methylphenyl0.730.881.05
10c 3-Methylphenyl0.690.810.97
10f 2-Methoxyphenyl0.450.560.68
10k 4-Ethoxyphenyl0.330.410.52
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.0020.0030.003
Compound IDTubulin Polymerization IC50 (μM)
10t 2.8
Colchicine 2.1
Experimental Protocols

A general synthetic route for the preparation of the 1H-pyrrolo[3,2-c]pyridine derivatives involves a multi-step process. The key steps are outlined in the workflow diagram below. Detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, can be found in the cited literature.[1][2][3][4]

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

The ability of the compounds to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.

  • Compound Addition: The test compounds at various concentrations were added to the reaction mixture.

  • Polymerization Initiation: Polymerization was initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a fluorescence plate reader.

  • IC50 Calculation: The IC50 values were determined by analyzing the polymerization curves.[1][5][6][7]

Visualization of Experimental Workflow

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials step1 Multi-step Synthesis start->step1 step2 Purification step1->step2 product 1H-Pyrrolo[3,2-c]pyridine Derivatives step2->product mtt MTT Assay on Cancer Cell Lines product->mtt tubulin Tubulin Polymerization Assay product->tubulin ic50_prolif IC50 Calculation (Antiproliferative) mtt->ic50_prolif ic50_tubulin IC50 Calculation (Tubulin Inhibition) tubulin->ic50_tubulin

Caption: General experimental workflow for synthesis and biological evaluation.

Kinase Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in cancer and inflammatory diseases.

Quantitative Kinase Inhibition Data

The inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR and JAK isoforms are presented below.

FGFR Inhibition

Compound IDFGFR1 IC50 (nM)[8]FGFR2 IC50 (nM)[8]FGFR3 IC50 (nM)[8]FGFR4 IC50 (nM)[8]
4h 7925712

JAK Inhibition

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
31g 1.41252.5
Experimental Protocols

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A general protocol is outlined below.

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

To assess the inhibitory effect of the compounds on kinase activity within a cellular context, Western blot analysis of downstream signaling proteins is performed.

  • Cell Treatment: Cells are treated with the test compound for a defined period, followed by stimulation with a growth factor or cytokine to activate the target kinase.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of the target kinase or its downstream substrates. An antibody for the total protein is used as a loading control.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the extent of inhibition.[9][10][11]

Signaling Pathway Diagrams

G cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR P-FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylation Proliferation Cell Proliferation & Survival P_FGFR->Proliferation Other Pathways (PI3K/AKT, PLCγ) P_FRS2 P-FRS2 FRS2->P_FRS2 Grb2_Sos Grb2/Sos P_FRS2->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling pathway.

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT P_STAT_dimer P-STAT Dimer P_STAT->P_STAT_dimer Dimerization Nucleus Nucleus P_STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Simplified JAK-STAT signaling pathway.[12][13][14][15][16]

Potassium-Competitive Acid Blockers (P-CABs)

1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as potent potassium-competitive acid blockers (P-CABs). These compounds inhibit the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion, by competing with potassium ions.

Quantitative H+/K+-ATPase Inhibition Data

The in vitro inhibitory activity of several 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives against H+/K+-ATPase is presented below.

Compound IDR1R2R3H+/K+-ATPase IC50 (nM)
1 HMeMe27
5d HMeMe14
5e HMeMe11
10c iBuMeMe8
Experimental Protocol: H+/K+-ATPase Inhibition Assay

The inhibitory activity of the compounds on the gastric proton pump is determined using an in vitro H+/K+-ATPase inhibition assay.

  • Enzyme Preparation: H+/K+-ATPase is typically isolated from the gastric mucosa of animals, such as rabbits or hogs.

  • Assay Reaction: The enzyme is incubated with the test compound at various concentrations in a buffer containing MgCl2 and KCl.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Inorganic Phosphate Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves of enzyme inhibition.[5][11][17]

H+/K+-ATPase Mechanism Diagram

G cluster_pump Gastric H+/K+-ATPase Proton Pump Cycle E1_ATP E1-ATP (Cytoplasmic side) E1_P_H E1-P-H+ E1_ATP->E1_P_H H+ binding & ATP hydrolysis E2_P_H E2-P-H+ (Luminal side) E1_P_H->E2_P_H Conformational change E2_P_K E2-P-K+ E2_P_H->E2_P_K H+ release, K+ binding E2_K E2-K+ E2_P_K->E2_K Dephosphorylation E1_K E1-K+ E2_K->E1_K Conformational change E1_K->E1_ATP K+ release

Caption: Simplified mechanism of the gastric H+/K+-ATPase.[18][19][20][21][22]

Allosteric Modulation of mGluR5

1H-Pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as a novel class of allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a potential therapeutic target for various neurological and psychiatric disorders.

Quantitative mGluR5 Antagonism Data

The in vitro potency of a representative 1H-pyrrolo[2,3-c]pyridine-7-carboxamide as an mGluR5 antagonist is provided below.

Compound IDmGluR5 IC50 (nM)
Example 1 15
Experimental Protocol: mGluR5 Functional Assay

The antagonistic activity of the compounds on mGluR5 is typically evaluated using a cell-based functional assay that measures changes in intracellular calcium levels.

  • Cell Culture: Cells stably expressing mGluR5 (e.g., HEK293 cells) are cultured in a suitable medium.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Incubation: The cells are incubated with the test compounds at various concentrations.

  • Agonist Stimulation: The cells are stimulated with an mGluR5 agonist (e.g., glutamate or quisqualate).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.

  • IC50 Determination: The IC50 values are determined by analyzing the dose-dependent inhibition of the agonist-induced calcium response.

mGluR5 Signaling Pathway Diagram

G cluster_mglur5 mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binding Gq Gq protein mGluR5->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3R PKC PKC Activation DAG->PKC Ca_release Ca2+ Release ER->Ca_release

Caption: Simplified mGluR5 signaling pathway.[23][24][25][26][27]

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers represent a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer effects through tubulin polymerization inhibition, selective kinase inhibition for cancer and inflammatory diseases, effective gastric acid suppression via H+/K+-ATPase inhibition, and allosteric modulation of mGluR5 for neurological disorders. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of these promising compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize the therapeutic potential of this chemical class.

References

In Vitro Evaluation of 1H-Pyrrolo[2,3-c]pyridin-5-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro evaluation of 1H-Pyrrolo[2,3-c]pyridin-5-amine analogs and related pyrrolopyridine derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation

The biological activity of various pyrrolopyridine analogs has been investigated against a range of molecular targets and cancer cell lines. The following tables summarize the quantitative data from these in vitro studies, providing a comparative view of their potency and selectivity.

Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[1][2]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Human Melanoma (A375P)
CompoundIC50 (µM)Selectivity vs. NIH3T3Reference
8b Nanomolar rangeHigh[3]
8g Nanomolar rangeHigh[3]
9a-e Nanomolar rangeNot specified[3]
9b-d Not specifiedHigh[3]
9i Not specifiedHigh[3]
Sorafenib (control) Micromolar rangeNot specified[3]

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation. Compounds with nanomolar IC50 values are considered highly potent.

Table 3: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines
CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 0.120.150.21[4]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth in the respective cancer cell lines.

Table 4: Haspin Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives
CompoundHaspin IC50 (nM)Reference
3 10-80[5]
8 10-80[5]
10 10-80[5]
15-17 10-80[5]

IC50 values represent the concentration of the compound required to inhibit 50% of Haspin kinase activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. This section outlines the protocols for key experiments used in the evaluation of this compound analogs and related compounds.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the inhibitory activity of test compounds against specific kinases.[6]

  • Reagent Preparation : Prepare the target kinase, a suitable biotinylated substrate peptide, and ATP in a kinase reaction buffer. Serially dilute the test compound to a range of desired concentrations.

  • Incubation : Pre-incubate the kinase with the serially diluted test compound for a defined period to allow for binding.

  • Reaction Initiation : Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed at a controlled temperature, typically 37°C.

  • Reaction Termination : Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • Signal Detection : After an additional incubation period, read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition by the test compound.

Cell Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to measure cell density and assess the anti-proliferative effects of a compound.[6]

  • Cell Seeding : Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Cell Fixation : After the treatment period, fix the cells with trichloroacetic acid.

  • Staining : Stain the fixed cells with SRB dye.

  • Washing and Solubilization : Wash away the unbound dye and solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content, and a decrease indicates inhibition of cell proliferation. The GI50 (concentration for 50% growth inhibition) can then be determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)

This flow cytometry-based assay is used to determine if the anti-proliferative activity of a compound is due to the induction of apoptosis.[6]

  • Cell Treatment : Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.

  • Cell Collection : Collect both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate the cells in the dark.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cell Proliferation, Survival, Migration ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses Inhibitor 1H-Pyrrolo[2,3-b]pyridine Analog Inhibitor->Dimerization

Caption: FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Pre_incubation Pre-incubate Kinase with Test Compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate and ATP Pre_incubation->Initiate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents Initiate_Reaction->Stop_Reaction Read_Signal Read TR-FRET Signal Stop_Reaction->Read_Signal End End Read_Signal->End

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Biological Activities and Therapeutic Potential

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[7] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases.[8]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase targets implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[1][8] Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2]

Specifically, this compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in cellular processes like electrolyte balance and cell proliferation.[7] SGK-1 inhibitors are being explored for their therapeutic potential in treating renal and cardiovascular diseases, as well as certain cancers.[7] Furthermore, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as novel, allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[9]

The broader class of pyrrolopyrimidines, which are structurally related, are also potent kinase inhibitors, with some compounds approved for treating inflammatory or myeloproliferative diseases.[10] The antiproliferative activity of various pyrrolopyridine analogs has been demonstrated against a range of cancer cell lines, including melanoma, breast cancer, and gastric cancer.[3][4][11] Some derivatives have also been investigated for their activity as immunomodulators targeting Janus kinases (JAKs), such as JAK3.[12]

References

Pyrrolopyridine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, enabling it to effectively interact with the hinge region of various kinases.[2] The versatility of the pyrrolopyridine core allows for substitutions at multiple positions, providing a rich platform for the development of selective and potent inhibitors for a wide array of biological targets.[2] Consequently, pyrrolopyridine derivatives have emerged as a significant class of molecules in drug discovery, with applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors.

Core Structures and Isomers

The pyrrolopyridine scaffold can exist in six different isomeric forms, depending on the relative positions of the nitrogen atom in the pyridine ring and the fusion point with the pyrrole ring.[1] This structural diversity contributes to the wide range of biological activities observed for this class of compounds.

Approved Drugs and Clinical Significance

The therapeutic potential of pyrrolopyridine derivatives is highlighted by the successful development and FDA approval of several drugs incorporating this scaffold.

  • Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase carrying the V600E mutation, approved for the treatment of metastatic melanoma.[6][7]

  • Pexidartinib (Turalio®): A kinase inhibitor targeting colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3), approved for the treatment of tenosynovial giant cell tumor.[6][8]

These examples underscore the clinical importance of the pyrrolopyridine core in developing targeted therapies.

Quantitative Biological Activity Data

The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against different kinase targets and cancer cell lines. This data provides a comparative overview of the potency and selectivity of these compounds.

Compound/DrugTarget KinaseIC50 (nM)Reference(s)
Pexidartinib CSF-1R17[9]
c-KIT12[9]
FLT3-ITD9[9]
Vemurafenib BRAFV600E31[3]
Compound 12i EGFRT790M0.21[10]
EGFR (wild-type)22[10]
Compound 5k EGFR79[11][12][13]
Her240[11][12][13]
VEGFR2136[11][12][13]
CDK2204[11][12][13]
Compound 16c JAK26[14]
Compound 42 Cdc77[4][15][16]
Compound 12b CSF1R0.53[17]
Baricitinib JAK115.0[18]
JAK228.7[18]
TYK229.0[18]
Tofacitinib JAK135.0[18]
CompoundCell LineAntiproliferative IC50 (µM)Reference(s)
Compound 10t HeLa (Cervical Cancer)0.12[19]
SGC-7901 (Gastric Cancer)0.18[19]
MCF-7 (Breast Cancer)0.21[19]
Compound 5k MCF-7 (Breast Cancer)29[11][12][13]
HepG2 (Liver Cancer)35[11][12][13]
HCT-116 (Colon Cancer)42[11][12][13]
PC-3 (Prostate Cancer)59[11][12][13]
Compound 16c TF-1 (Erythroleukemia)0.14[14]

Key Signaling Pathways in Pyrrolopyridine Drug Discovery

Pyrrolopyridine derivatives have been successfully developed to target key signaling pathways implicated in cancer and inflammatory diseases.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] The BRAF V600E mutation leads to constitutive activation of this pathway, driving tumorigenesis in a significant portion of melanomas.[6] Vemurafenib, a pyrrolo[2,3-b]pyridine derivative, selectively inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK.[6][8]

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E (Constitutively Active) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Myc) ERK->TranscriptionFactors Vemurafenib Vemurafenib (Pyrrolopyridine Derivative) Vemurafenib->BRAF_mut Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

BRAF/MEK/ERK (MAPK) Signaling Pathway Inhibition
CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) pathway plays a critical role in the proliferation, differentiation, and survival of macrophages.[1][19] In tenosynovial giant cell tumors, overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R expressing macrophages, which contribute to tumor growth.[20] Pexidartinib inhibits CSF-1R, leading to the depletion of tumor-associated macrophages.[1]

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 Ligand CSF1R CSF-1 Receptor (CSF-1R) CSF1->CSF1R Binding PI3K PI3K CSF1R->PI3K Activation Akt Akt PI3K->Akt Activation CellSurvival Cell Survival, Proliferation, Differentiation Akt->CellSurvival Pexidartinib Pexidartinib (Pyrrolopyridine Derivative) Pexidartinib->CSF1R Inhibition

CSF-1R Signaling Pathway Inhibition by Pexidartinib
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation.[18][21] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[22] Several pyrrolopyrimidine derivatives have been developed as potent and selective JAK inhibitors.[14][17][23]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneTranscription Gene Transcription (Inflammation, Cell Growth) STAT_dimer->GeneTranscription Translocation Pyrrolopyridine_JAKi Pyrrolopyridine JAK Inhibitor Pyrrolopyridine_JAKi->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[13][23][24] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[25][26] Pyrrolopyridine derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellFunctions Cell Growth, Proliferation, Survival mTOR->CellFunctions Pyrrolopyridine_PI3Ki Pyrrolopyridine PI3K Inhibitor Pyrrolopyridine_PI3Ki->PI3K Inhibition Suzuki_Miyaura_Coupling Start Halogenated Pyrrolopyridine Reaction Reaction Mixture Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heating Heating (80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyrrolopyridine Purification->Product Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis CompoundDilution Serial Dilution of Pyrrolopyridine Inhibitor AddInhibitor Add Inhibitor/ DMSO Control CompoundDilution->AddInhibitor KinaseSolution Prepare Kinase/ Substrate Solution AddKinase Add Kinase/ Substrate KinaseSolution->AddKinase ATPSolution Prepare ATP Solution AddATP Initiate with ATP ATPSolution->AddATP Plate 384-well Plate AddInhibitor->AddKinase AddKinase->AddATP Incubate1 Incubate at RT (60-120 min) AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate at RT (40 min) AddADPGlo->Incubate2 AddDetectionReagent Add Kinase Detection Reagent (Generate Light) Incubate2->AddDetectionReagent Incubate3 Incubate at RT (30 min) AddDetectionReagent->Incubate3 ReadLuminescence Measure Luminescence (Plate Reader) Incubate3->ReadLuminescence CalculateInhibition Calculate % Inhibition ReadLuminescence->CalculateInhibition DetermineIC50 Determine IC50 Value (Dose-Response Curve) CalculateInhibition->DetermineIC50

References

1H-Pyrrolo[2,3-c]pyridin-5-amine: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a significant pharmacophore in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a variety of biological targets, particularly enzymes involved in epigenetic regulation and neuronal signaling. This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridin-5-amine and its derivatives, focusing on its role as a pharmacophore in the development of potent and selective inhibitors for key therapeutic targets. This document will detail the synthesis of the core scaffold, its biological targets, quantitative structure-activity relationships (SAR), and relevant experimental protocols.

Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a critical first step in the development of derivatives based on this scaffold. A common and effective method involves the hydrogenation of a chloro-substituted precursor.

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-c]pyridine

Materials:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Pd/C (50 mg) in ethanol (25 mL) is prepared in a reaction vessel.

  • The reaction vessel is subjected to a hydrogen atmosphere, typically using a balloon pressure of H₂.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.

  • The filter cake is washed with ethyl acetate (10 mL).

  • The filtrate is collected and concentrated under reduced pressure.

  • The crude product is then purified by flash chromatography using a solvent system of dichloromethane/methanol/ammonium hydroxide (9/1/0.1 v/v/v).

  • The purified fractions are combined and concentrated to afford 1H-pyrrolo[2,3-c]pyridine as a white solid (380 mg, 75% yield).[1]

Note: The synthesis of the specific this compound from the 6-azaindole core would typically involve a nitration step at the 5-position followed by a reduction of the nitro group to the desired amine. While a specific detailed protocol for this transformation on the 1H-pyrrolo[2,3-c]pyridine core was not found in the reviewed literature, this is a standard synthetic route in heterocyclic chemistry.

Biological Targets and Therapeutic Potential

The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a versatile pharmacophore, with derivatives showing high potency against multiple important therapeutic targets. The primary areas of investigation for this core are in oncology and neuroscience.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9). Its dysregulation is strongly associated with the progression of various cancers, making it a prime target for anticancer therapies. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as a new class of highly potent and reversible LSD1 inhibitors.

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-c]pyridine derivatives against LSD1 and their anti-proliferative effects on various cancer cell lines.

CompoundLSD1 IC₅₀ (nM)MV4;11 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)H1417 IC₅₀ (nM)
GSK-354 (Reference) 130126240212
23 3.61.11822.3
27 6.51.3292.3
29 5.10.7311.1
46 (LSD1-UM-109) 3.10.6311.1

Data extracted from Wang et al., ACS Med. Chem. Lett. 2023, 14, 1389–1395.

LSD1 inhibition impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and Notch pathways.

LSD1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Membrane LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates Gene_Expression Oncogene Expression H3K4me2->Gene_Expression Promotes PI3K PI3K Gene_Expression->PI3K Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Notch_Receptor Notch Receptor NICD NICD Notch_Receptor->NICD Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor NICD->Gene_Expression Activates Inhibitor This compound Derivative Inhibitor->LSD1 Inhibits

LSD1 Inhibition Signaling Pathway
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Allosteric modulators of mGluR5 are of significant interest for the treatment of various neurological and psychiatric disorders. 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as a novel class of allosteric mGluR5 antagonists.

A study by Koller et al. describes the discovery and optimization of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as potent mGluR5 antagonists. The structure-activity relationship was explored by modifying substituents on the heterocyclic scaffold to improve physicochemical properties while maintaining high in vitro potency. For detailed IC₅₀ values, researchers are directed to the original publication.

Compound SeriesTargetActivityReference
1H-pyrrolo[2,3-c]pyridine-7-carboxamides mGluR5Allosteric AntagonistsKoller et al., Bioorg. Med. Chem. Lett.2012 , 22, 6454-6459

mGluR5 activation by glutamate initiates a signaling cascade through Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers modulate intracellular calcium levels and protein kinase C (PKC) activity, impacting neuronal function.

mGluR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Neuronal_Response Downstream Neuronal Response Ca2_release->Neuronal_Response PKC->Neuronal_Response Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->mGluR5 Allosterically Inhibits

mGluR5 Antagonism Signaling Pathway

Detailed Experimental Methodologies

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for key assays used to characterize inhibitors targeting LSD1 and mGluR5.

Experimental Workflow: From Synthesis to In Vitro Evaluation

The general workflow for evaluating novel compounds based on the this compound pharmacophore involves synthesis, purification, biochemical and cell-based assays, and data analysis.

Experimental_Workflow A Synthesis of 1H-Pyrrolo[2,3-c]pyridine Core B Derivative Synthesis (e.g., Amidation, Substitution) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Biochemical Assay (e.g., LSD1 HTRF Assay) C->D Compound Library E Cell-Based Assay (e.g., Cell Viability) C->E Compound Library F Target Engagement Assay (e.g., Western Blot) C->F Compound Library G Data Analysis (IC₅₀ Determination) D->G E->G F->G

General Experimental Workflow
Protocol 1: LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potency of test compounds.

  • Principle: The assay measures the demethylation of a biotinylated monomethylated histone H3 peptide substrate (H3K4me1). An anti-H3K4 unmethylated (H3K4me0) antibody labeled with Eu³⁺-cryptate and streptavidin-XL665 are used for detection. Inhibition of LSD1 results in a decrease in the HTRF signal.

  • Materials:

    • Recombinant human LSD1 enzyme

    • Flavin adenine dinucleotide (FAD)

    • Biotinylated H3(1-21)K4me1 peptide substrate

    • Eu³⁺-cryptate labeled anti-H3K4me0 antibody

    • XL665-conjugated streptavidin

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

    • 384-well white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well plate, add the test compound followed by the LSD1 enzyme.

    • Initiate the enzymatic reaction by adding a mixture of FAD and the peptide substrate.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection mix containing the Eu³⁺-cryptate antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls to calculate IC₅₀ values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Materials:

    • Cancer cell line of interest (e.g., MV4;11 for AML)

    • Complete cell culture medium

    • Test compounds

    • 96-well clear-bottom white plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • Prepare serial dilutions of the test compounds in complete medium.

    • Treat the cells with various concentrations of the compounds and a vehicle control (e.g., DMSO).

    • Incubate the plate for a prolonged period (e.g., 72 hours to 10 days, depending on the inhibitor's mechanism) at 37°C and 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well and mix.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values.

Protocol 3: mGluR5 Radioligand Binding Assay

This assay evaluates the ability of test compounds to displace a radiolabeled ligand from the mGluR5 receptor, determining their binding affinity.

  • Principle: The assay measures the competition between a test compound and a radiolabeled antagonist (e.g., [³H]MPEP) for binding to mGluR5 expressed in cell membranes.

  • Materials:

    • Cell membranes prepared from HEK293 cells expressing rat or human mGluR5.

    • Radioligand: [³H]methoxyPEPy or similar.

    • Assay buffer (e.g., 50 mM Tris, 0.9% NaCl, pH 7.4).

    • Test compounds.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound, cell membranes, and the radioligand.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known mGluR5 antagonist).

    • Calculate the percent inhibition of specific binding at each compound concentration and determine the Ki or IC₅₀ values.

Conclusion

The this compound scaffold represents a highly valuable and "privileged" pharmacophore in contemporary drug discovery. Its demonstrated ability to serve as a core for potent and selective inhibitors of diverse and therapeutically relevant targets, such as LSD1 and mGluR5, underscores its importance. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. Further exploration and optimization of derivatives of this compound hold significant promise for addressing unmet medical needs in oncology, neuroscience, and beyond.

References

An In-depth Technical Guide on 1H-Pyrrolo[2,3-c]pyridin-5-amine Analogues as Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridine derivatives as potent, orally active potassium-competitive acid blockers (P-CABs). P-CABs represent a novel class of drugs that inhibit gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway, offering potential advantages over traditional proton pump inhibitors (PPIs). This document details their mechanism of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are widely prevalent. The primary therapeutic approach has been the inhibition of the gastric H+,K+-ATPase (the proton pump). P-CABs are a new generation of acid suppressants that, unlike PPIs, inhibit the proton pump in a K+-competitive and reversible manner.[1] This mechanism allows for a rapid onset of action and prolonged acid suppression, independent of the pump's activation state.[1][2] The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a promising core structure for the development of novel P-CABs.

Mechanism of Action

P-CABs, including derivatives of 1H-pyrrolo[2,3-c]pyridine, exert their effect by competitively binding to the K+ binding site of the H+,K+-ATPase on the luminal membrane of gastric parietal cells.[3] This ionic bonding prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid into the stomach lumen.[3] Unlike PPIs, P-CABs are stable in acidic conditions and do not require conversion to an active form.[3]

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by various signaling pathways that converge on the parietal cell. The primary stimulants are histamine, acetylcholine, and gastrin.[4] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway.[4] This signaling cascade leads to the translocation and insertion of H+,K+-ATPase-rich tubulovesicles into the apical membrane, initiating acid secretion.[4][5] P-CABs directly inhibit this final step.

Gastric Acid Secretion Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Tubulovesicles H+,K+-ATPase-rich Tubulovesicles PKA->Tubulovesicles Promotes translocation HKATPase H+,K+-ATPase (Proton Pump) Tubulovesicles->HKATPase H_ion H+ HKATPase->H_ion Pumps out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->HKATPase Pumps in PCAB 1H-Pyrrolo[2,3-c]pyridine Derivative (P-CAB) PCAB->HKATPase Inhibits

Figure 1: Simplified signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of 1H-pyrrolo[2,3-c]pyridine derivatives (P-CABs).

Quantitative Data on Efficacy

Research into 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives has yielded several potent P-CABs. The following tables summarize the in vitro and in vivo efficacy data for selected compounds from a key study.

In Vitro H+,K+-ATPase Inhibitory Activity

The in vitro potency of the compounds was determined by their ability to inhibit porcine gastric H+,K+-ATPase.

CompoundR1R2R3R4H+,K+-ATPase IC50 (nM)
5a HMeMeBenzyl27
5c HMeMe2-Methylbenzyl42
5d HMeMe3-Methylbenzyl19
5e HMeMe4-Methylbenzyl21
10c MeMeMe2-Fluorobenzyl10

Data extracted from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives.

In Vivo Gastric Acid Secretion Inhibitory Activity in Rats

The in vivo efficacy was assessed by measuring the inhibition of gastric acid secretion in anesthetized rats.

CompoundDose (mg/kg, i.v.)Inhibition of Gastric Acid Secretion (%)
5a 162
5d 175
5e 178
10c 145

Data extracted from a study on 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating 1H-pyrrolo[2,3-c]pyridine derivatives.

In Vitro H+,K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+,K+-ATPase enzyme.

In_Vitro_Assay_Workflow start Start prep_enzyme Prepare Porcine Gastric H+,K+-ATPase Vesicles start->prep_enzyme incubation Incubate Enzyme with Test Compound and ATP prep_enzyme->incubation reaction Initiate Reaction with KCl incubation->reaction measure Measure Liberated Inorganic Phosphate (Pi) reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2: Workflow for the in vitro H+,K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from porcine gastric mucosa in the form of ion-leaky vesicles.

  • Reaction Mixture: The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing MgCl2, EDTA, and the prepared H+,K+-ATPase vesicles.

  • Compound Incubation: The test compound (1H-pyrrolo[2,3-c]pyridine derivative) at various concentrations is pre-incubated with the enzyme preparation.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Potassium Competition: The competitive nature of the inhibition is assessed by adding varying concentrations of KCl to the reaction mixture.

  • Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis, often using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.

In Vivo Gastric Acid Secretion Inhibition Assay (Rat Model)

This assay evaluates the efficacy of the test compounds in a living organism.[6]

In_Vivo_Assay_Workflow start Start animal_prep Anesthetize Sprague-Dawley Rats and Perform Tracheotomy start->animal_prep catheterization Insert Catheters into Esophagus and Duodenum animal_prep->catheterization perfusion Perfuse Stomach with Saline catheterization->perfusion stimulation Stimulate Acid Secretion (e.g., with Histamine) perfusion->stimulation drug_admin Administer Test Compound (Intravenously) stimulation->drug_admin collection Collect Gastric Perfusate at Intervals drug_admin->collection titration Titrate Acid Output with NaOH collection->titration calculate Calculate % Inhibition of Acid Secretion titration->calculate end End calculate->end

Figure 3: Workflow for the in vivo gastric acid secretion inhibition assay in rats.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. They are then anesthetized, and a tracheotomy is performed to ensure a clear airway.

  • Surgical Procedure: The abdomen is opened, and catheters are inserted into the esophagus and duodenum to isolate the stomach.

  • Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine.[7]

  • Compound Administration: Once a stable rate of acid secretion is achieved, the test compound is administered intravenously.

  • Sample Collection: The gastric perfusate is collected at regular intervals (e.g., every 10-15 minutes).

  • Quantification of Acid Output: The collected perfusate is titrated with a standard solution of sodium hydroxide (NaOH) to determine the amount of secreted acid.

  • Data Analysis: The percentage of inhibition of gastric acid secretion is calculated by comparing the acid output before and after the administration of the test compound.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a promising foundation for the development of novel potassium-competitive acid blockers. The derivatives discussed exhibit potent in vitro and in vivo activity, demonstrating their potential as effective therapeutic agents for acid-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry. The unique mechanism of action of P-CABs offers the potential for a more rapid and sustained control of gastric acid, addressing some of the limitations of current therapies.

References

The Ascendance of 6-Azaindoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold has emerged as a privileged heterocyclic motif in contemporary drug discovery, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique physicochemical properties, ability to act as a bioisosteric replacement for indole, and capacity to engage in key interactions with biological targets have cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 6-azaindole derivatives, with a particular focus on their role as kinase inhibitors. Detailed experimental protocols and visual representations of key concepts are included to facilitate a comprehensive understanding for researchers in the field.

The 6-Azaindole Core: A Privileged Scaffold

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. The position of this nitrogen atom defines the isomer, with 6-azaindole (1H-pyrrolo[2,3-c]pyridine) being of significant interest. This seemingly subtle structural modification profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[1][2]

As a bioisostere of indole, the 6-azaindole moiety can offer several advantages in drug design. The introduction of the pyridine nitrogen can enhance aqueous solubility and introduce a new hydrogen bond acceptor, potentially leading to improved binding affinity and pharmacokinetic profiles.[3][4] This has led to the successful incorporation of the 6-azaindole scaffold into a variety of therapeutic agents, including kinase inhibitors, antivirals, and immunomodulators.[5][6]

Synthetic Strategies for 6-Azaindole Derivatives

The construction of the 6-azaindole core can be achieved through several synthetic routes. Classic indole syntheses are often less effective for azaindoles due to the electron-deficient nature of the pyridine ring. However, a number of robust methods have been developed.[1]

One common approach is the Batcho-Leimgruber indole synthesis , which has been successfully applied to the preparation of 6-azaindole derivatives.[1] Another versatile method is the Bartoli indole synthesis .[1] More recently, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have provided efficient pathways to functionalized 6-azaindoles.[7] A one-pot, scalable, and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines has also been reported, highlighting the ongoing innovation in synthetic methodology.[8]

A general workflow for the synthesis of substituted 6-azaindoles often involves the construction of the core followed by functionalization at various positions.

G cluster_0 Synthesis of 6-Azaindole Core cluster_1 Functionalization start Starting Materials (e.g., Substituted Pyridines) reaction1 Cyclization Reaction (e.g., Batcho-Leimgruber, Bartoli) start->reaction1 core 6-Azaindole Core reaction1->core functionalization Substitution Reactions (e.g., Halogenation, Cross-Coupling) core->functionalization purification Purification (e.g., Chromatography) functionalization->purification characterization Characterization (e.g., NMR, MS) purification->characterization final final characterization->final Final Product: Substituted 6-Azaindole

A generalized workflow for the synthesis of 6-azaindole derivatives.

Biological Activities and Therapeutic Applications

6-Azaindole derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition: A Prominent Role

A significant body of research has focused on the development of 6-azaindole-based kinase inhibitors.[9] The structural resemblance of the azaindole scaffold to the adenine moiety of ATP allows these compounds to act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group can serve as a hydrogen bond donor, mimicking the interactions of ATP.[5]

Several kinase families have been successfully targeted by 6-azaindole derivatives, including:

  • PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology. 6-azaindole derivatives have shown potent inhibitory activity against PIM kinases.

  • c-Met: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis. 6-azaindole-based compounds have been developed as c-Met inhibitors.[10][11]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is involved in neurodevelopment and has been linked to neurodegenerative diseases and diabetes.[12][13] The 6-azaindole derivative GNF2133 is a potent and selective DYRK1A inhibitor that has shown potential for promoting β-cell proliferation.[12][14]

The following diagram illustrates the inhibitory action of a 6-azaindole derivative on the DYRK1A signaling pathway, which can lead to the regulation of downstream targets involved in cell proliferation.

G cluster_0 DYRK1A Signaling cluster_1 Cellular Response DYRK1A DYRK1A NFAT NFAT (inactive) DYRK1A->NFAT Phosphorylation CyclinD1 Cyclin D1 (degraded) DYRK1A->CyclinD1 Phosphorylation NFAT_active NFAT (active) CyclinD1_stable Cyclin D1 (stable) CellCycle Cell Cycle Arrest NFAT->CellCycle CyclinD1->CellCycle Inhibitor 6-Azaindole Inhibitor (e.g., GNF2133) Inhibitor->DYRK1A Inhibition Proliferation Cell Proliferation NFAT_active->Proliferation CyclinD1_stable->Proliferation

Inhibition of DYRK1A signaling by a 6-azaindole derivative.
Antiviral Activity

The 6-azaindole scaffold is a key component of the FDA-approved HIV-1 attachment inhibitor prodrug, Fostemsavir (BMS-663068) . Fostemsavir is converted in vivo to the active moiety, Temsavir, which binds to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T-cells.[6]

Other Therapeutic Areas

6-azaindole derivatives have also shown promise as:

  • Glucocorticoid receptor agonists for the treatment of inflammatory diseases.[5]

  • Microtubule polymerization inhibitors with anticancer and anti-angiogenic properties.

  • Potentiators of antibiotics against Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 6-azaindole derivatives, highlighting their potency and, where available, pharmacokinetic properties.

Table 1: In Vitro Potency of 6-Azaindole Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
GNF2133DYRK1A6.2[14]
Derivative of GNF2133DYRK1A3[14]
Temsavir (active form of Fostemsavir)HIV-1 gp120EC50 = 64.3 ng/mL[3]

Table 2: Pharmacokinetic Parameters of Temsavir (Active Moiety of Fostemsavir)

ParameterValueUnitReference
Plasma Half-life (t1/2)11h[15]
Cmax1770ng/mL[15]
AUC12900ng·h/mL[15]
Bioavailability26.9%[15]
Protein Binding88.4%[15]
Volume of Distribution (Vd)29.5L[15]
Renal Clearance51% (<2% as unchanged drug)[15]

Experimental Protocols

Synthesis of 6-Azaindole Core via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of the parent 6-azaindole from a chlorinated precursor.

Materials:

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH4OH)

Procedure:

  • Suspend 7-chloro-1H-pyrrolo[2,3-c]pyridine (e.g., 650 mg, 4.2 mmol) and 10% Pd/C (e.g., 50 mg) in ethanol (25 mL) in a round-bottom flask.[16]

  • Subject the suspension to a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture at room temperature.[16]

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Upon completion, filter the mixture through a pad of diatomaceous earth.[16]

  • Wash the filter cake with ethyl acetate (e.g., 10 mL).[16]

  • Combine the filtrates and concentrate under reduced pressure.[16]

  • Purify the crude product by flash chromatography using a suitable eluent system (e.g., DCM/MeOH/NH4OH, 9:1:0.1) to afford 1H-pyrrolo[2,3-c]pyridine (6-azaindole) as a solid.[16]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a 6-azaindole derivative against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • 6-azaindole inhibitor stock solution (in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 6-azaindole inhibitor in the kinase assay buffer.

  • In a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring luminescence for an ADP-Glo™ assay).

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This protocol provides a method to assess the cytotoxic effects of 6-azaindole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-azaindole derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]

  • Prepare serial dilutions of the 6-azaindole derivative in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[19]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[17][18]

  • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[17]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

The following diagram illustrates the workflow for evaluating a 6-azaindole derivative for its potential as a kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Studies start 6-Azaindole Derivative Synthesis and Characterization kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for cytotoxicity) kinase_assay->cell_assay western_blot Western Blot (Target phosphorylation) cell_assay->western_blot sar_study Structure-Activity Relationship (SAR) Analysis western_blot->sar_study pk_study Pharmacokinetic (PK) Studies sar_study->pk_study efficacy_model Efficacy in Disease Model (e.g., Xenograft) pk_study->efficacy_model lead_optimization lead_optimization efficacy_model->lead_optimization Lead Optimization

Experimental workflow for the evaluation of 6-azaindole kinase inhibitors.

Conclusion

The 6-azaindole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its favorable physicochemical properties and versatile biological activities, particularly in the realm of kinase inhibition, have led to the development of promising clinical candidates and approved drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 6-azaindole derivatives will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of human diseases. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic amine with the molecular formula C7H7N3, is a compound of interest in medicinal chemistry and drug discovery.[1][2][3] Its structural motif is found in molecules with diverse biological activities. Notably, the broader class of pyrrolo[2,3-c]pyridines has been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[4] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its successful application in research and development.

This technical guide provides a comprehensive overview of the solubility and stability considerations for this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters, offers insights into potential degradation pathways based on analogous structures, and presents a framework for systematic evaluation.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H7N3[1][3]
Molecular Weight 133.15 g/mol [1][3]
CAS Number 174610-12-9[1]
Appearance White powder (typical)[5]
Purity ≥97% (commercially available)[1]
Storage Room temperature[1]

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility assessment across a physiologically relevant pH range is recommended.

Predicted Solubility Behavior

As a heterocyclic amine, this compound is expected to exhibit pH-dependent solubility. The amine functional group can be protonated at acidic pH, leading to the formation of a more soluble salt form. Conversely, at neutral and basic pH, the compound will exist predominantly in its less soluble free base form.

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, both kinetic and thermodynamic methods can be employed.[6]

3.2.1. Kinetic Solubility Assessment

Kinetic solubility is often used in early discovery to rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[6] This method is amenable to high-throughput screening.

Experimental Protocol: Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration of the compound with a low percentage of DMSO (typically ≤1%).

  • Precipitation Detection: Incubate the solutions for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C). The formation of a precipitate can be detected by various methods, such as laser nephelometry, turbidimetry, or visual inspection.[6]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

3.2.2. Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[6]

Experimental Protocol: Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0). A minimum of three replicate determinations at each pH is recommended.[7]

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[6]

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Hypothetical Solubility Data

The following table presents a hypothetical pH-solubility profile for this compound, illustrating the expected trend.

pHSolubility (µg/mL)Method
1.2> 1000Thermodynamic
4.5500Thermodynamic
6.850Thermodynamic
7.420Thermodynamic
9.0< 10Thermodynamic

Visualization of Solubility Workflow

G Workflow for Thermodynamic Solubility Determination A Add excess solid compound to pH buffers B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Analyze supernatant/filtrate by HPLC or LC-MS C->D E Determine concentration and report solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Assessing the stability of this compound is crucial to determine its shelf-life, appropriate storage conditions, and potential degradation products.[8] Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: e.g., solid and solution at 80°C for 48 hours.

    • Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[9][10][11]

Experimental Protocol: Long-Term and Accelerated Stability

  • Batch Selection: Use at least three batches of the compound to assess variability.[8]

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10][11]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9][11]

    • Accelerated: 0, 3, and 6 months.[9][10]

  • Tests: At each time point, perform tests for appearance, assay, and degradation products.

Hypothetical Stability Data (Accelerated Conditions)
Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.2
3White Powder99.50.5
6Off-white Powder99.10.9
Potential Degradation Pathways

While specific degradation pathways for this compound are not reported, heterocyclic amines can be susceptible to oxidation and hydrolysis. The pyrrole and pyridine rings, along with the amine substituent, are potential sites for degradation.

  • Oxidation: The electron-rich pyrrole ring and the exocyclic amine are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, hydrolysis of the amine or reactions involving the heterocyclic ring system could occur.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to photodegradation, leading to complex reaction pathways.

Visualization of a Hypothetical Degradation Pathway

G Hypothetical Oxidative Degradation of this compound A This compound B N-Oxide Derivative A->B Oxidation C Hydroxylated Pyrrole Ring A->C Oxidation D Ring-Opened Product C->D Further Oxidation

Caption: Hypothetical Oxidative Degradation Pathway.

Involvement in Signaling Pathways

While direct studies on the signaling pathway involvement of this compound are limited, the broader class of pyrrolo[2,3-c]pyridines has been identified as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is an epigenetic modulator that plays a crucial role in gene expression by demethylating histone H3 on lysines 4 and 9. Overexpression of LSD1 is associated with various cancers.

Inhibition of LSD1 by compounds containing the pyrrolo[2,3-c]pyridine scaffold would lead to an increase in histone methylation, altering gene expression and potentially inhibiting the proliferation of cancer cells.

Visualization of LSD1 Inhibition Pathway

G General Signaling Pathway of LSD1 Inhibition cluster_0 General Signaling Pathway of LSD1 Inhibition A Pyrrolo[2,3-c]pyridine Inhibitor B LSD1 Enzyme A->B Inhibits D Histone H3 (Demethylated) B->D Demethylates C Histone H3 (Methylated) C->B E Altered Gene Expression D->E F Inhibition of Cancer Cell Growth E->F

Caption: General Signaling Pathway of LSD1 Inhibition.

Disclaimer: This diagram represents the general mechanism of LSD1 inhibitors. The specific activity of this compound in this pathway requires experimental validation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is sparse, the outlined protocols for solubility and stability testing provide a robust starting point for researchers. The pH-dependent solubility and potential for oxidative degradation are key characteristics that should be considered in its handling, formulation, and development. Further investigation into its biological activity, particularly in the context of LSD1 inhibition, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-c]pyridin-5-amine, a scaffold of significant interest in medicinal chemistry, can be synthesized through a multi-step process. A robust and efficient synthetic route involves the construction of the pyrrolo[2,3-c]pyridine (6-azaindole) core via the Bartoli indole synthesis, starting from a substituted nitropyridine. This method offers a strategic advantage by introducing the key nitrogen functionality at an early stage. The subsequent reduction of the nitro group yields the target amine. This document provides detailed protocols for this synthetic pathway, a summary of the quantitative data, and visualizations of the experimental workflow and reaction pathway.

Introduction

The 1H-pyrrolo[2,3-c]pyridine ring system, also known as 6-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a 5-amino substituent provides a crucial handle for further functionalization, making this compound a valuable building block in drug discovery programs. Direct functionalization of the parent 1H-pyrrolo[2,3-c]pyridine at the 5-position is challenging due to the regioselectivity of electrophilic substitution, which typically favors the pyrrole ring. Therefore, a more strategic approach is required, involving the construction of the bicyclic system from a pre-functionalized pyridine precursor. The Bartoli indole synthesis, which utilizes a vinyl Grignard reagent and an ortho-substituted nitroarene, is a powerful method for the regioselective synthesis of indoles and their heteroaromatic analogues.

Synthetic Pathway Overview

The synthesis of this compound can be achieved in three main stages:

  • Synthesis of the Precursor: Preparation of 4-methyl-3-nitropyridine.

  • Formation of the Pyrrolo[2,3-c]pyridine Core: Cyclization of 4-methyl-3-nitropyridine using the Bartoli indole synthesis to yield 5-nitro-1H-pyrrolo[2,3-c]pyridine.

  • Reduction to the Final Product: Reduction of the nitro group to afford this compound.

Diagram: Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation (Bartoli Synthesis) cluster_2 Stage 3: Reduction start 4-Picoline step1 Nitration start->step1 product1 4-Methyl-3-nitropyridine step1->product1 step2 Reaction with Vinylmagnesium Bromide product1->step2 product2 5-Nitro-1H-pyrrolo[2,3-c]pyridine step2->product2 step3 Catalytic Hydrogenation product2->step3 final_product This compound step3->final_product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Methyl-3-nitropyridine

Materials:

  • 4-Picoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate solution (saturated)

  • Dichloromethane

Procedure:

  • To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-picoline dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • Slowly warm the reaction mixture to 90 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-3-nitropyridine.

Stage 2: Synthesis of 5-Nitro-1H-pyrrolo[2,3-c]pyridine (Bartoli Indole Synthesis)

Materials:

  • 4-Methyl-3-nitropyridine

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-methyl-3-nitropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add three equivalents of vinylmagnesium bromide (1 M solution in THF) dropwise, maintaining the temperature below -35 °C.

  • Stir the reaction mixture at -40 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitro-1H-pyrrolo[2,3-c]pyridine.

Stage 3: Synthesis of this compound

Materials:

  • 5-Nitro-1H-pyrrolo[2,3-c]pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Celite

Procedure:

  • Dissolve 5-nitro-1H-pyrrolo[2,3-c]pyridine in methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
14-Methyl-3-nitropyridine4-PicolineFuming HNO₃, H₂SO₄-75-85>95
25-Nitro-1H-pyrrolo[2,3-c]pyridine4-Methyl-3-nitropyridineVinylmagnesium bromideTHF50-60>97
3This compound5-Nitro-1H-pyrrolo[2,3-c]pyridineH₂, 10% Pd/CMethanol90-98>98

Note: Yields and purities are approximate and may vary depending on reaction scale and purification methods.

Reaction Pathway Diagram

reaction_pathway cluster_step1 Nitration cluster_step2 Bartoli Indole Synthesis cluster_step3 Reduction 4-Picoline 4-Methyl-3-nitropyridine 4-Picoline->4-Methyl-3-nitropyridine Fuming HNO₃, H₂SO₄ 5-Nitro-1H-pyrrolo[2,3-c]pyridine 4-Methyl-3-nitropyridine->5-Nitro-1H-pyrrolo[2,3-c]pyridine Vinylmagnesium bromide, THF This compound 5-Nitro-1H-pyrrolo[2,3-c]pyridine->this compound H₂, Pd/C, Methanol

Caption: Chemical reaction pathway for the synthesis of this compound.

Conclusion

The described synthetic route provides a reliable and efficient method for the preparation of this compound. By employing the Bartoli indole synthesis, this protocol circumvents the challenges associated with direct functionalization of the 6-azaindole core. The detailed procedures and tabulated data offer a comprehensive guide for researchers in the fields of organic synthesis and drug development, facilitating the production of this valuable chemical intermediate for further investigation and application.

Application Notes and Protocols for Buchwald-Hartwig Amination of 1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridines, also known as 4-amino-7-azaindoles. This class of compounds is of significant interest in medicinal chemistry and drug development. The following sections detail optimized reaction conditions, experimental protocols, and key considerations for successful C-N bond formation.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines, a transformation that can be challenging using classical methods.[2][3] For the 1H-pyrrolo[2,3-b]pyridine scaffold, this methodology allows for the direct introduction of an amino group at the C4-position, a common structural motif in pharmacologically active molecules.

Traditional methods for the synthesis of 4-amino-7-azaindoles, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions, including high temperatures and a large excess of the amine, leading to moderate to low yields.[4][5] The Buchwald-Hartwig amination offers a milder and more efficient alternative.

Reaction Optimization and Key Parameters

The success of the Buchwald-Hartwig amination of 4-halo-1H-pyrrolo[2,3-b]pyridines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst Selection: Palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are commonly employed palladium sources.[4][6] While Pd(II) sources require in-situ reduction to the active Pd(0) species, they are often effective.[1] Pre-formed Pd(0) complexes can also be utilized.

Ligand Selection: The choice of phosphine ligand is critical for an efficient catalytic cycle. For the amination of 7-azaindole derivatives, bidentate and bulky monophosphine ligands have shown considerable success.

  • Xantphos: This ligand, in combination with Pd(OAc)2 and Cs2CO3, has been found to be highly effective for the coupling of various amides and amines with N-protected 4-bromo-7-azaindoles.[4]

  • Biarylphosphine Ligands (e.g., DavePhos, BrettPhos): These ligands are known to be effective for the amination of unprotected halo-7-azaindoles.[1][4]

Base Selection: A variety of bases can be used, with the choice often depending on the substrate's functional group tolerance.

  • Cesium Carbonate (Cs2CO3): An effective and relatively mild base, often used in conjunction with Xantphos.[4]

  • Potassium Carbonate (K2CO3): A weaker base that can be effective, though it may require longer reaction times.[1][4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that allows for the use of substrates with protic functional groups.[1]

  • Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates but is incompatible with many electrophilic functional groups.[1]

Solvent Selection: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation.

  • Dioxane: A common and effective solvent for these reactions.[1][4]

  • Toluene: Also widely used and can be advantageous in certain cases.[1]

  • Tetrahydrofuran (THF): Another suitable ethereal solvent.[1]

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from studies on the Buchwald-Hartwig amination of N-protected 4-bromo-7-azaindoles.

Table 1: Screening of Catalysts and Ligands for the Amination of N-Benzyl-4-bromo-7-azaindole with Benzamide [4]

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2XantphosCs2CO3Dioxane100392
2Pd2(dba)3XantphosCs2CO3Dioxane100389
3Pd2(dba)3SPhosCs2CO3Dioxane100572
4Pd2(dba)3XPhosCs2CO3Dioxane100565

Table 2: C-N Cross-Coupling of N-Protected 4-bromo-7-azaindoles with Various Amines [4]

EntryN-Protecting GroupAmineYield (%)Time (h)
1SEMAniline923
2SEM4-Methoxyaniline943
3SEM4-Fluoroaniline903
4BnMorpholine882.5
5MeBoc-piperazine893

Reactions performed with Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (1.5 mmol) in dioxane at 100 °C.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Protected 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is a generalized procedure based on successful literature reports.[4]

Materials:

  • N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

  • Amine or Amide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 mmol)

  • Anhydrous dioxane (2 mL)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the amine or amide (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.10 mmol), and Cs2CO3 (1.5 mmol).

  • Add anhydrous dioxane (2 mL) to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 2.5-5 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-amino-1H-pyrrolo[2,3-b]pyridine derivative.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH, Base - HX ReductElim Reductive Elimination Complex AmineCoord->ReductElim Salt HX • Base ReductElim->Pd0 Ar-NR2 Product Ar-NR2 (4-Amino-7-azaindole) ArX Ar-X (4-Halo-7-azaindole) R2NH R2NH (Amine) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Start Start Setup Prepare Schlenk Tube under Inert Atmosphere Start->Setup Reagents Add Reactants: - 4-Halo-7-azaindole - Amine - Pd Catalyst - Ligand - Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 100 °C) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for indole make it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the carbon-carbon bond formation, enabling the introduction of a wide range of substituents onto the 7-azaindole core. This protocol provides detailed methodologies for the functionalization of 7-azaindoles, with a focus on regioselective arylation at the C3 and C6 positions.

Core Concepts

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[4] For 7-azaindole synthesis, starting materials are often halogenated derivatives, such as chloro- or iodo-7-azaindoles.[5][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various substituted 7-azaindoles.

Table 1: Selective C3-Arylation of 6-chloro-3-iodo-7-azaindole [5][6]

EntryAryl Boronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid89
33-Methylphenylboronic acid93
44-Methoxyphenylboronic acid93
54-Fluorophenylboronic acid79
63,5-Bis(trifluoromethyl)phenylboronic acid67
7Naphthylboronic acid92
8Benzo[d][5][6]dioxole-5-boronic acid76

Reaction Conditions: 6-chloro-3-iodo-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd2dba3 (5 mol%), SPhos (5 mol%), Cs2CO3 (2 equiv), in toluene/ethanol (1:1) at 60 °C.[5]

Table 2: One-Pot Sequential C3,C6-Diarylation of 6-chloro-3-iodo-7-azaindole [5]

EntryC3-Aryl Boronic AcidC6-Aryl Boronic AcidProduct Yield (%)
14-Methoxyphenylboronic acidPhenylboronic acid88
24-Methoxyphenylboronic acid4-Methylphenylboronic acid87

Reaction Conditions: Step 1 (C3-arylation): 6-chloro-3-iodo-7-azaindole (1 equiv), C3-aryl boronic acid (1.1 equiv), Pd2dba3 (5 mol%), SPhos (5 mol%), Cs2CO3 (2 equiv) in toluene/ethanol (1:1) at 60 °C. Step 2 (C6-arylation): Addition of C6-aryl boronic acid, Pd2dba3 (10 mol%), SPhos (20 mol%) at 110 °C.[5]

Experimental Protocols

Protocol 1: General Procedure for Selective C3-Arylation of 6-chloro-3-iodo-N-protected-7-azaindole

This protocol is adapted from a reported synthesis of C3 monoaryl 7-azaindoles.[5]

Materials:

  • 6-chloro-3-iodo-N-protected-7-azaindole

  • Aryl boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Ethanol

Procedure:

  • To an open flask, add 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent).

  • Add the corresponding aryl boronic acid (1.2 equivalents).

  • Add cesium carbonate (2 equivalents).

  • Add Pd2dba3 (5 mol%) and SPhos (5 mol%).

  • Add a 1:1 mixture of toluene and ethanol.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.

Protocol 2: One-Pot Sequential C3,C6-Diarylation of 6-chloro-3-iodo-N-protected-7-azaindole

This protocol is based on a one-pot synthesis of C3,C6-diaryl 7-azaindoles.[5]

Materials:

  • 6-chloro-3-iodo-N-protected-7-azaindole

  • C3-Aryl boronic acid

  • C6-Aryl boronic acid

  • Pd2dba3

  • SPhos

  • Cs2CO3

  • Toluene

  • Ethanol

Procedure:

  • To a reaction vessel, add 6-chloro-3-iodo-N-protected-7-azaindole (1 equivalent), the C3-aryl boronic acid (1.1 equivalents), cesium carbonate (2 equivalents), Pd2dba3 (5 mol%), and SPhos (5 mol%).

  • Add a 1:1 mixture of toluene and ethanol.

  • Stir the mixture at 60 °C until the starting material is consumed (monitored by TLC).

  • To the same reaction mixture, add the C6-aryl boronic acid, an additional portion of Pd2dba3 (10 mol%), and SPhos (20 mol%).

  • Increase the reaction temperature to 110 °C and stir until the C3-arylated intermediate is consumed.

  • Cool the reaction to room temperature.

  • Work-up the reaction mixture as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the C3,C6-diarylated 7-azaindole.

Mandatory Visualizations

Suzuki_Miyaura_Workflow Reactants Reactants (Halogenated 7-Azaindole, Boronic Acid) Reaction_Setup Reaction Setup (Combine reactants, catalyst, base, and solvent) Reactants->Reaction_Setup Catalyst_Base Catalyst System (Pd Catalyst, Ligand, Base) Catalyst_Base->Reaction_Setup Solvent Solvent (e.g., Toluene/Ethanol) Solvent->Reaction_Setup Heating Heating (e.g., 60-110 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Substituted 7-Azaindole) Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling of 7-azaindoles.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Substituted 7-Azaindole) RedElim->Product ArylHalide Ar-X (7-Azaindole-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine using silica gel column chromatography. The methodology is designed to address the challenges associated with the purification of basic heterocyclic amines.

Introduction

This compound, an azaindole derivative, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purification of such amine-containing compounds by silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica gel stationary phase. These interactions can lead to significant peak tailing, reduced separation efficiency, and potential compound degradation.[1][2] To mitigate these issues, this protocol incorporates the use of a basic modifier in the mobile phase to improve peak shape and recovery.

Data Presentation

The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters are based on established methods for similar heterocyclic amines and should be optimized for each specific crude sample.[3]

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[3]
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH) with Triethylamine (Et₃N)A gradient of 0% to 10% MeOH in DCM is a good starting point.[3]
Mobile Phase Modifier 0.1 - 1% Triethylamine (Et₃N)Added to both DCM and MeOH to prevent peak tailing by neutralizing acidic sites on the silica gel.[2][3]
Sample Loading Dry Loading (adsorbed onto silica gel)Recommended for compounds with limited solubility in the initial eluent.[4]
Monitoring Thin-Layer Chromatography (TLC) with UV visualization (254 nm)Staining with potassium permanganate can be used if the compound is not UV-active.[3]

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N), redistilled

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel on aluminum or glass backing, with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Preparation of Mobile Phase:

    • Prepare two stock solutions for the gradient elution:

      • Solvent A: Dichloromethane (DCM) containing 0.5% Triethylamine (Et₃N).

      • Solvent B: 90:10 Dichloromethane (DCM) / Methanol (MeOH) containing 0.5% Triethylamine (Et₃N).

    • Prepare a sufficient quantity of each solvent to complete the purification.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent such as DCM or methanol.[4]

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[4]

    • Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (Solvent A).

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Use gentle pressure if necessary.

    • Add a thin layer of sand to the top of the packed silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Carefully add the dry-loaded sample onto the sand layer at the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with Solvent A.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B. A suggested gradient is from 100% Solvent A to 100% Solvent B over several column volumes.

    • Collect fractions of the eluent in labeled test tubes. The size of the fractions will depend on the column size and the expected separation.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction onto a TLC plate.

    • Develop the TLC plate using a solvent system that gives a good separation of the desired product from impurities (e.g., 95:5 DCM/MeOH with 0.5% Et₃N).

    • Visualize the spots under a UV lamp (254 nm).

    • Identify the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_solvent Prepare Mobile Phase (DCM/MeOH + Et3N) prep_sample Prepare Sample (Dry Loading) pack_column Pack Column with Silica Gel prep_sample->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions concentrate Concentrate Pooled Fractions pool_fractions->concentrate final_product Pure Product concentrate->final_product G Troubleshooting Logic for Amine Purification start Observe Tailing on TLC/Column? add_tea Increase Et3N concentration in mobile phase (up to 1%) start->add_tea Yes check_purity Check Purity (TLC/LC-MS) start->check_purity No add_tea->check_purity is_purity_ok Is Purity >95%? check_purity->is_purity_ok success Purification Successful failure Consider Alternative Method (e.g., Reversed-Phase) is_purity_ok->success Yes is_purity_ok->failure No

References

Application Note and Protocol: Recrystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1H-Pyrrolo[2,3-c]pyridin-5-amine via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development.

Introduction

This compound is a heterocyclic amine with a 6-azaindole scaffold. Compounds of this class are of significant interest in medicinal chemistry due to their diverse biological activities. The purity of such compounds is critical for accurate biological evaluation and drug development. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system. This protocol outlines a reliable method for the recrystallization of this compound.

Data Presentation

ParameterValue/RangeNotes
Compound This compound-
CAS Number 174610-12-9-
Molecular Formula C₇H₇N₃-
Molecular Weight 133.15 g/mol -
Primary Solvent Dichloromethane (DCM)For dissolution of the crude product.
Anti-Solvent HexaneTo induce precipitation of the purified product.
Solvent Ratio (DCM:Hexane) Approximately 1:3 to 1:5 (v/v)This may need to be optimized based on crude purity.
Dissolution Temperature Room Temperature to 40 °CGentle warming may be required to fully dissolve the compound.
Crystallization Temperature 0 °C to Room TemperatureGradual cooling promotes the formation of well-defined crystals.
Expected Yield 70-90%Dependent on the purity of the crude material.
Drying Conditions High Vacuum, Room TemperatureTo ensure complete removal of residual solvents.

Experimental Protocol

This protocol is based on the general solubility characteristics of azaindole derivatives, which suggest good solubility in polar organic solvents and poor solubility in non-polar hydrocarbons.[1] A mixed-solvent system of dichloromethane and hexane is employed for effective purification.[2]

Materials and Equipment:

  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • Hexane, reagent grade

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Glass funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Scintillation vial or other suitable container for purified product

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of dichloromethane to the flask.

    • Gently warm the mixture on a hotplate (not exceeding 40 °C) while stirring until the solid is completely dissolved. Add more dichloromethane in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-warm a separate Erlenmeyer flask and a glass funnel with filter paper.

    • Quickly filter the hot solution to remove insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the clear filtrate to cool to room temperature.

    • Slowly add hexane to the solution while gently swirling the flask. Continue adding hexane until the solution becomes slightly turbid, indicating the onset of precipitation.

    • Allow the flask to stand undisturbed at room temperature for 30-60 minutes to allow for slow crystal growth.

    • For maximum yield, cool the flask in an ice bath for an additional 30 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under high vacuum at room temperature until a constant weight is achieved. This ensures the complete removal of residual solvents.

    • The final product should be a crystalline solid.

Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in minimal hot Dichloromethane start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_hexane Add Hexane (Anti-solvent) hot_filtration->add_hexane cool Cool to induce crystallization add_hexane->cool filter_crystals Vacuum Filtration cool->filter_crystals wash_crystals Wash with cold Hexane filter_crystals->wash_crystals dry_crystals Dry under High Vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Notes: Cell Proliferation Assay Using 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[2,3-c]pyridin-5-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrrolopyridine scaffold is a core structure in various biologically active molecules that have shown efficacy in oncology and other therapeutic areas.[1][2][3][4][5] Assessing the effect of such compounds on cell proliferation is a critical step in evaluating their therapeutic potential. These application notes provide a detailed protocol for determining the anti-proliferative effects of this compound using a WST-1 cell proliferation assay. The WST-1 assay is a colorimetric method for the non-radioactive, spectrophotometric quantification of cell proliferation, viability, and cytotoxicity.[6][7] The assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan dye, the amount of which is directly proportional to the number of viable cells.[7]

Principle of the Assay

The core of the WST-1 assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in viable cells.[7] These enzymes reduce the tetrazolium salt WST-1 to a soluble formazan product. The amount of formazan produced, which can be quantified by measuring the absorbance of the solution at a specific wavelength, is directly correlated with the number of metabolically active (viable) cells in the culture.[6] A decrease in the number of viable cells, for instance, due to the cytotoxic or cytostatic effects of a compound like this compound, results in a decreased activity of mitochondrial dehydrogenases and thus a lower amount of formazan produced.

Experimental Protocols

Materials and Reagents

  • This compound (or its derivatives)

  • Selected cancer cell line (e.g., HeLa, SGC-7901, MCF-7)[2]

  • Cell Proliferation Reagent WST-1 (e.g., from Roche or Sigma-Aldrich)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates (tissue culture grade)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate (ELISA) reader capable of measuring absorbance at 420-480 nm and a reference wavelength >600 nm[6]

  • Multichannel pipette

  • Sterile pipette tips

  • Hemacytometer or automated cell counter

Protocol for WST-1 Cell Proliferation Assay

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell concentration using a hemacytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate. This corresponds to 5,000 cells per well.

    • Include wells with medium only to serve as a background control (blank).

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • WST-1 Assay:

    • At the end of the treatment period, add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[6]

    • Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

    • After incubation, gently shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan product.[6]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 420-480 nm (maximum absorbance is around 440 nm).[6]

    • Use a reference wavelength of >600 nm to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other absorbance values.

    • Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100

    • Plot the percentage of inhibition against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve.

Data Presentation

Table 1: Anti-proliferative Activity of this compound against Various Cancer Cell Lines

Cell LineCompound Concentration (µM)% Inhibition of Cell Proliferation (Mean ± SD)
HeLa 0.112.5 ± 2.1
135.8 ± 3.5
1068.2 ± 4.2
5091.4 ± 2.8
IC50 (µM) 7.8
SGC-7901 0.19.8 ± 1.9
128.4 ± 3.1
1055.7 ± 4.8
5085.1 ± 3.3
IC50 (µM) 12.3
MCF-7 0.115.3 ± 2.5
142.1 ± 3.9
1075.6 ± 5.1
5095.2 ± 2.4
IC50 (µM) 5.2

Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results from a cell proliferation assay.

Visualizations

Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[4] Abnormal activation of the FGFR pathway is implicated in the development of various cancers.[4] The diagram below illustrates a simplified overview of the FGFR signaling cascade.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Compound This compound (Inhibitor) Compound->FGFR Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT MEK MEK RAS->MEK Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the key steps of the WST-1 cell proliferation assay.

WST1_Workflow Start Start Seed Seed cells in 96-well plate (100 µL/well) Start->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddWST1 Add 10 µL WST-1 Reagent to each well Incubate2->AddWST1 Incubate3 Incubate for 1-4h AddWST1->Incubate3 Shake Shake plate for 1 min Incubate3->Shake Read Measure Absorbance (450 nm) Shake->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze End End Analyze->End

References

Application Notes: Investigating the Pro-Apoptotic Potential of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, compounds that can modulate apoptosis are of significant interest in drug discovery and development. 1H-Pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound with a scaffold found in various biologically active molecules. While direct studies on its role in apoptosis are not extensively documented, its structural analogs, such as derivatives of 1H-pyrrolo[2,3-b]pyridine, have been shown to induce apoptosis, suggesting that this compound may also possess apoptosis-modulating properties.[1][2][3]

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound to induce or inhibit apoptosis in a cellular context. The following protocols for key apoptosis assays are detailed: Annexin V/PI Staining for the detection of early and late apoptosis, Caspase-Glo® 3/7 Assay for measuring the activity of executioner caspases, TUNEL assay for detecting DNA fragmentation, and Western Blotting for analyzing the expression of key apoptosis-related proteins.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Control)24100X.X
124XX.XX.X
1024XX.XX.X
5024XX.XX.X
0 (Control)48100X.X
148XX.XX.X
1048XX.XX.X
5048XX.XX.X

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0XX.XX.XX.X
This compound10XX.XXX.XX.X
This compound50XX.XXX.XXX.X
Positive Control (e.g., Staurosporine)1X.XXX.XXX.X

Table 3: Caspase-3/7 Activity

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Vehicle Control0XXXX1.0
This compound10XXXXX.X
This compound50XXXXX.X
Positive Control (e.g., Etoposide)50XXXXX.X

Table 4: Quantification of TUNEL-Positive Cells

TreatmentConcentration (µM)% TUNEL-Positive CellsStandard Deviation
Vehicle Control0X.XX.X
This compound10XX.XX.X
This compound50XX.XX.X
Positive Control (DNase I)-XX.XX.X

Table 5: Densitometric Analysis of Western Blot Results

Protein TargetTreatmentConcentration (µM)Normalized Expression Level (vs. Loading Control)Fold Change vs. Vehicle Control
Cleaved Caspase-3Vehicle Control0X.XX1.0
This compound10X.XXX.X
This compound50X.XXX.X
Bcl-2Vehicle Control0X.XX1.0
This compound10X.XXX.X
This compound50X.XXX.X
BaxVehicle Control0X.XX1.0
This compound10X.XXX.X
This compound50X.XXX.X

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[4]

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[6] Collect the cells, including those in the supernatant which may be apoptotic.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.[6]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5][7] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

Protocol 2: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[8]

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^4 cells/well in a white-walled 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[9][10]

Materials:

  • This compound

  • Cells grown on coverslips or chamber slides

  • TUNEL Assay Kit (e.g., from Thermo Fisher Scientific or Roche)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[11]

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation and Treatment: Seed cells on coverslips or chamber slides and treat with this compound and controls as described in Protocol 1.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[11][12]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[11]

  • TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]

  • Detection: Wash the cells to remove unincorporated nucleotides.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, cleaved caspase-3.[13][14]

Materials:

  • This compound

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells in ice-cold RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

apoptosis_pathway Compound This compound Cell Target Cell Compound->Cell Treatment Bax Bax Compound->Bax promotes Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondria Mitochondria Cell->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Bax->Mitochondria permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 cleavage ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Substrates Cellular Substrates ActiveCaspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3/7 Activity (Luminescence) Treatment->Caspase TUNEL TUNEL Assay (Microscopy) Treatment->TUNEL Western Western Blot (Protein Expression) Treatment->Western Quantification Quantification of Apoptotic Cells AnnexinV->Quantification Enzyme_Activity Measurement of Enzyme Activity Caspase->Enzyme_Activity Imaging Imaging of DNA Fragmentation TUNEL->Imaging Protein_Analysis Analysis of Protein Levels Western->Protein_Analysis Conclusion Assessment of Apoptotic Effect of Compound Quantification->Conclusion Enzyme_Activity->Conclusion Imaging->Conclusion Protein_Analysis->Conclusion

Caption: General experimental workflow for assessing the apoptotic effects of the compound.

logical_relationship cluster_evidence Lines of Evidence Hypothesis Hypothesis: This compound induces apoptosis Membrane Plasma Membrane Asymmetry (Annexin V) Hypothesis->Membrane Caspase Executioner Caspase Activation (Caspase-3/7) Hypothesis->Caspase DNA_Frag DNA Fragmentation (TUNEL) Hypothesis->DNA_Frag Protein Apoptotic Protein Modulation (Western Blot) Hypothesis->Protein Conclusion Conclusion: Compound has pro-apoptotic activity Membrane->Conclusion Caspase->Conclusion DNA_Frag->Conclusion Protein->Conclusion

Caption: Logical relationship of the multi-assay approach to confirm apoptosis induction.

References

Application Notes and Protocols for the NMR Characterization of 1H-Pyrrolo[2,3-c]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a structural isomer of the well-studied 7-azaindole, it serves as a bioisostere for purines and other key motifs in biologically active molecules. Derivatives of this core, particularly the 5-amino substituted variants, are being explored for their potential as modulators of various biological targets, most notably protein kinases. The pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and characterization of these novel derivatives. This document provides a comprehensive guide to the NMR characterization of 1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives, including protocols for sample preparation, data acquisition, and spectral interpretation using both one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Hypothetical Synthesis of a this compound Derivative

To provide context for the characterization, a representative synthetic route to a substituted this compound is outlined below. The synthesis involves a Suzuki coupling reaction to introduce a substituent at the 2-position of the pyrrolopyridine core.

Scheme 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-c]pyridin-5-amine

Protocol:

  • To a solution of 2-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water is added the corresponding arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • The mixture is degassed with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the reaction mixture is heated to 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-Aryl-1H-pyrrolo[2,3-c]pyridin-5-amine.

Experimental Protocols

NMR Sample Preparation

A properly prepared sample is crucial for acquiring high-quality NMR data.

Materials:

  • This compound derivative (5-10 mg for ¹H and 2D NMR; 15-30 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipette and filter (e.g., a Pasteur pipette with a cotton plug)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the purified derivative into a clean, dry vial.

  • Dissolving the Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for these types of compounds due to its high solubilizing power.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering and Transfer: Filter the solution through a cotton-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter. This helps in achieving better spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width (SW): Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

Data Presentation: NMR Characterization

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a hypothetical 2-phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine.

Note: The chemical shift values provided below are illustrative and based on data from structurally related azaindole derivatives, such as 6-azaindole and 7-azaindole. Actual values will vary depending on the specific substitution pattern and the solvent used.

Table 1: Expected ¹H NMR Data for 2-Phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine in DMSO-d₆

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH-pyrrole)11.5 - 12.0br s-
H78.0 - 8.2s-
H47.8 - 8.0s-
Phenyl-H (ortho)7.6 - 7.8d~7-8
Phenyl-H (meta)7.3 - 7.5t~7-8
Phenyl-H (para)7.1 - 7.3t~7-8
H36.8 - 7.0s-
NH₂5.5 - 6.0br s-

Table 2: Expected ¹³C NMR Data for 2-Phenyl-1H-pyrrolo[2,3-c]pyridin-5-amine in DMSO-d₆

Carbon PositionExpected Chemical Shift (δ, ppm)
C7a148 - 152
C5145 - 148
C2140 - 144
Phenyl-C (ipso)132 - 135
C3a128 - 131
Phenyl-C (ortho/meta)125 - 129
Phenyl-C (para)120 - 124
C7118 - 122
C4110 - 114
C398 - 102

2D NMR for Unambiguous Structural Confirmation

For complex derivatives, 2D NMR is essential for complete and accurate assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

Protocol:

  • Pulse Program: cosygpmf (gradient-enhanced, phase-sensitive).

  • Procedure: Acquire a standard ¹H spectrum first to set the spectral width. The experiment will generate a 2D map showing correlations between coupled protons as off-diagonal cross-peaks.[2][3]

  • Expected Correlations: For a substituted derivative, COSY is particularly useful for confirming the coupling network within the substituent, for example, the ortho, meta, and para protons of a phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).

Protocol:

  • Pulse Program: hsqcedetgpsisp2.2 (edited, gradient-enhanced for multiplicity information).

  • Procedure: This experiment requires setting both the proton and carbon spectral widths. The resulting 2D spectrum will show a peak for each C-H bond.[4][5] In an edited HSQC, CH and CH₃ groups will have a different phase (e.g., positive) than CH₂ groups (e.g., negative), which is useful for identification.

  • Expected Correlations: This is the primary experiment for assigning the protonated carbons of the pyrrolopyridine core and any substituents. For example, it will directly link the signal for H7 to C7, H4 to C4, and H3 to C3.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).

Protocol:

  • Pulse Program: hmbcgplpndqf (gradient-enhanced).

  • Procedure: This is a crucial experiment for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework.[1][5]

  • Expected Correlations:

    • The NH proton (H1) should show correlations to C2, C3, C3a, and C7a.

    • H3 should correlate to C2, C3a, and C7a.

    • H4 should correlate to C5, C7a, and C3a.

    • H7 should correlate to C5, C3a, and C7a.

    • Protons on a substituent at C2 would show correlations to C2 and C3.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization NMR Characterization start Starting Materials (e.g., 2-bromo-1H-pyrrolo [2,3-c]pyridin-5-amine) reaction Suzuki Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product sample_prep NMR Sample Preparation (5-10 mg in DMSO-d6) product->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq d1_nmr 1D NMR (¹H, ¹³C) nmr_acq->d1_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) nmr_acq->d2_nmr analysis Spectral Analysis & Structure Elucidation d1_nmr->analysis d2_nmr->analysis final_structure Confirmed Structure analysis->final_structure

Caption: Workflow for synthesis and NMR characterization.

Kinase_Signaling_Pathway Hypothetical Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A (e.g., RAF) RTK->KinaseA Activates GF Growth Factor GF->RTK Binds KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Phosphorylates KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Phosphorylates TF Transcription Factors KinaseC->TF Activates Inhibitor Pyrrolopyridine Derivative Inhibitor->KinaseA Inhibits ATP Binding Response Cell Proliferation, Survival TF->Response

Caption: Inhibition of a generic kinase cascade.

References

Application Notes and Protocols for 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of 1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS No. 174610-12-9). The information herein is compiled from available safety data sheets of structurally related compounds and general laboratory safety practices. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.

Chemical and Physical Properties

This compound is a heterocyclic amine with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol .[1] It is typically supplied as a white powder.[2]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number174610-12-9[1][2][3][4]
Molecular FormulaC7H7N3[1][3][4]
Molecular Weight133.15 g/mol [1]
AppearanceWhite powder[2]
StorageSealed and preserved[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Protocol
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in Table 2.

  • Dispensing: When weighing and dispensing the compound, avoid generating dust. Use appropriate tools (e.g., spatula) to handle the solid material.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[5]

  • Atmosphere: Store in a cool, dry place away from direct sunlight and moisture.[5]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Table 3: Storage Condition Summary

ParameterRecommendation
TemperatureRoom Temperature
AtmosphereDry, inert atmosphere if possible
LightProtect from light
ContainerTightly sealed, original container

Experimental Workflows

General Workflow for Handling and Use

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_store Store Unused Compound handle_dissolve->post_store post_clean Clean Work Area post_store->post_clean post_dispose Dispose of Waste post_clean->post_dispose

Caption: General workflow for safe handling and use.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, the pyrrolopyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules. Researchers should perform their own biological assays to determine the specific activity of this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.

G Investigative Workflow for Biological Activity cluster_screening Initial Screening cluster_validation Hit Validation cluster_moa Mechanism of Action screen_target Target Identification (e.g., Kinase Panel) val_dose Dose-Response Studies screen_target->val_dose screen_cell Cell-Based Assays (e.g., Proliferation, Viability) screen_cell->val_dose val_select Selectivity Profiling val_dose->val_select moa_pathway Pathway Analysis (e.g., Western Blot) val_select->moa_pathway moa_binding Target Engagement Assays moa_pathway->moa_binding

Caption: Logical workflow for biological activity investigation.

Disclaimer: The information provided in these Application Notes is intended for guidance only and is based on data from similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Always refer to the SDS provided by your supplier and perform your own risk assessment before handling this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Nitration of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common side reactions encountered during the nitration of pyrrolo[2,3-b]pyridines (7-azaindoles). The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitration of pyrrolo[2,3-b]pyridine resulted in a low yield and a significant amount of dark, insoluble material. What is the likely cause and how can I prevent this?

A1: The most probable cause is acid-catalyzed polymerization or degradation of the electron-rich pyrrolo[2,3-b]pyridine nucleus under strongly acidic nitration conditions (e.g., HNO₃/H₂SO₄).[1] The pyrrole ring is highly susceptible to attack by strong acids, leading to the formation of tars.

Troubleshooting Steps:

  • Employ Milder Nitrating Agents: Avoid the use of strong acid mixtures. Consider using milder, non-acidic, or buffered nitrating agents. Examples include:

    • Acetyl nitrate (generated in situ from nitric acid and acetic anhydride)

    • Benzoyl nitrate

    • Tetramethylammonium nitrate with trifluoroacetic anhydride ((NMe₄)NO₃ / TFAA)[2]

  • Use of Protecting Groups: Protect the pyrrole nitrogen (N-1 position) with an electron-withdrawing group, such as a sulfonyl group.[3] This reduces the electron density of the pyrrole ring, decreasing its susceptibility to acid-catalyzed degradation and polymerization.[3] The protecting group can be removed after the nitration step.

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of decomposition reactions.

Q2: I am observing a mixture of nitro-isomers. How can I improve the regioselectivity of the nitration?

A2: The regioselectivity of nitration on the pyrrolo[2,3-b]pyridine scaffold is highly dependent on the reaction conditions and the substitution pattern of the starting material. The C-3 position on the pyrrole ring is the most nucleophilic and is the typical site of electrophilic attack under non-acidic or mildly acidic conditions.[4][5] However, nitration can also occur on the pyridine ring.

Strategies for Regiocontrol:

  • For 3-Nitro Derivatives:

    • Use non-acidic nitrating agents like benzoyl nitrate or (NMe₄)NO₃ / TFAA to favor substitution at the C-3 position.[1][2]

  • For 4-Nitro Derivatives:

    • Utilize an N-oxide strategy. Treatment of the pyrrolo[2,3-b]pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) forms the 7-oxide.[4][6] Subsequent nitration, for instance with HNO₃ in trifluoroacetic acid, directs the nitro group to the C-4 position in good yield.[4][6]

  • For 5-Nitro Derivatives:

    • This is challenging via direct nitration of the aromatic pyrrolo[2,3-b]pyridine due to the reactivity of the pyrrole ring. An effective method involves the reduction of the pyrrole ring to form a 7-azaindoline.[7] The deactivated pyrrolidine ring allows for the selective nitration of the pyridine ring at the C-5 position using a mixture of fuming HNO₃ and concentrated H₂SO₄.[7] The pyrrole ring can be reformed by subsequent oxidation.

Q3: My starting material is unreactive under mild nitrating conditions. What can I do to promote the reaction?

A3: If your pyrrolo[2,3-b]pyridine derivative is deactivated by electron-withdrawing substituents, more forcing conditions may be necessary. However, this increases the risk of degradation.

Troubleshooting Steps:

  • Gradual Increase in Acidity: If milder methods fail, cautiously employ slightly more acidic conditions. For example, using nitric acid in acetic acid can be more effective than buffered systems without resorting to strong mineral acids.

  • Alternative Nitrating Agents: Investigate more potent, yet still controlled, nitrating reagents. Trifluoroacetyl nitrate, generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, is a powerful electrophilic nitrating agent that can be effective for a range of aromatic and heterocyclic systems.[2]

  • N-Oxide Activation: As mentioned previously, formation of the N-oxide can activate the pyridine ring towards electrophilic substitution, which may be a viable strategy if nitration on the pyridine ring is desired.[4][6]

Quantitative Data Summary

The following table summarizes reported yields for the nitration of pyrrolo[2,3-b]pyridine derivatives under various conditions, highlighting the impact on regioselectivity.

Starting MaterialNitrating Agent/ConditionsMajor ProductYield (%)Reference
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)HNO₃3-Nitro-1H-pyrrolo[2,3-b]pyridineNot specified[4]
1H-Pyrrolo[2,3-b]pyridine 7-oxideHNO₃ / Trifluoroacetic acid, 0 °C4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxideGood[4]
7-AzaindolineFuming HNO₃ / Conc. H₂SO₄, -5 °C, then Conc. H₂SO₄5-Nitro-7-azaindolineNot specified directly, but part of a multi-step synthesis with 21% overall yield for 5-nitro-7-azaindole[7]
1-Acetylindoline-2-sulfonate (indole analogue)Acetyl nitrate, then hydrolysis7-Nitroindole~61-62%[1]

Experimental Protocols

Protocol 1: General Procedure for 4-Nitration via N-Oxide Formation

  • N-Oxide Formation: Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (mCPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. Upon completion, quench the reaction and purify the crude product to obtain the 1H-pyrrolo[2,3-b]pyridine 7-oxide.[4]

  • Nitration: Dissolve the purified N-oxide in trifluoroacetic acid and cool the solution to 0 °C. Add nitric acid dropwise while maintaining the temperature. Stir the reaction at 0 °C and monitor for completion. Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and purify by chromatography to yield the 4-nitro derivative.[4]

Protocol 2: Synthesis of 5-Nitro-7-azaindole via 7-Azaindoline

  • Reduction to 7-Azaindoline: Prepare 7-azaindoline from 7-azaindole via catalytic hydrogenation or another suitable reduction method.

  • Nitration of 7-Azaindoline: In a flask cooled to -5 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid. To this, slowly add the 7-azaindoline while maintaining the low temperature. This initially forms the 1-nitro-7-azaindoline. Subsequently, treat this intermediate with concentrated sulfuric acid to afford the desired 5-nitro-7-azaindoline.[7]

  • Aromatization: The resulting 5-nitro-7-azaindoline can then be subjected to catalytic dehydrogenation to yield 5-nitro-7-azaindole.[7]

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common issues in the nitration of pyrrolo[2,3-b]pyridines.

G Troubleshooting Low Yield / Decomposition start Problem: Low Yield & Tarry Byproducts q1 Are you using strong acids (e.g., HNO3/H2SO4)? start->q1 sol1 Switch to milder nitrating agents: - Acetyl nitrate - Benzoyl nitrate - (NMe4)NO3 / TFAA q1->sol1 Yes sol2 Protect the pyrrole nitrogen (N-1) with an electron-withdrawing group. q1->sol2 Yes sol3 Lower the reaction temperature (e.g., to 0°C or below). q1->sol3 Yes

Caption: Workflow for addressing low yields and decomposition.

G Improving Regioselectivity start Problem: Mixture of Isomers q1 What is the desired regioisomer? start->q1 c3 3-Nitro q1->c3 c4 4-Nitro q1->c4 c5 5-Nitro q1->c5 sol_c3 Use non-acidic nitrating agents (e.g., benzoyl nitrate) to favor electrophilic attack at C-3. c3->sol_c3 sol_c4 Form the N-oxide of the pyridine ring first. This directs nitration to the C-4 position. c4->sol_c4 sol_c5 Reduce the pyrrole ring to 7-azaindoline. Nitrate the deactivated system at C-5, then re-aromatize. c5->sol_c5

Caption: Decision tree for controlling nitration regioselectivity.

References

Buchwald-Hartwig Amination Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the optimization of this pivotal cross-coupling reaction.

Troubleshooting Guide

This section addresses common issues observed during Buchwald-Hartwig amination experiments.

Issue 1: Low or No Product Yield

Q1: I am observing very low to no yield in my Buchwald-Hartwig amination. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

    • Solution: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure that the reaction conditions facilitate its reduction to Pd(0). The amine or phosphine ligand can often serve as the reductant.[1] Alternatively, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst can be more reliable.[2] Observe the reaction mixture for the formation of palladium black, a fine black precipitate that indicates catalyst decomposition.[3] If this occurs, consider lowering the reaction temperature.[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired bond formation.

    • Solution: The choice of ligand is highly dependent on the substrates.[4] For sterically hindered substrates or challenging couplings like those involving aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary.[4][5] It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate combination.[3]

  • Suboptimal Base Selection: The base is crucial for the deprotonation of the amine-palladium complex.[3][6]

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.[2] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[2] The solubility and particle size of the base can also impact the reaction rate.[2][7]

  • Poor Reagent or Solvent Quality: Buchwald-Hartwig aminations are sensitive to air and moisture.

    • Solution: Ensure that all reagents are pure and that solvents are anhydrous and deoxygenated.[3] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1][3]

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Typical reaction temperatures range from 80-110 °C.[3] If the reaction is sluggish, increasing the temperature or extending the reaction time may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.[3] Monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS.[3]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q2: My reaction mixture is turning black, and I suspect catalyst decomposition. What causes this and how can I prevent it?

A2: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has fallen out of the catalytic cycle and aggregated.[3]

  • Cause: This is often due to high reaction temperatures, an inappropriate ligand that fails to stabilize the palladium species, or the presence of impurities.[3]

  • Prevention:

    • Lower the reaction temperature to 80-90 °C and increase the reaction time.[3]

    • Use a more sterically hindered and electron-rich ligand to better stabilize the palladium catalyst.

    • Ensure all reagents and solvents are of high purity and the reaction is performed under a strict inert atmosphere.[3]

Issue 3: Difficulty with Specific Substrates

Q3: I am struggling to couple my specific aryl halide or amine. What are some common strategies for challenging substrates?

A3: The reactivity of the coupling partners significantly influences the reaction outcome.

  • Aryl Chlorides: These are generally less reactive than aryl bromides or iodides and often require more specialized catalysts.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or use N-heterocyclic carbene (NHC) ligands.[5][8] Using a pre-catalyst can also be beneficial.[2]

  • Aryl Iodides: While generally reactive, aryl iodides can sometimes be problematic.

    • Solution: The iodide anion formed during the reaction can have an inhibitory effect.[2][9] Using a solvent like toluene, where the iodide salt is poorly soluble, can help mitigate this issue.[9]

  • Heteroaryl Halides: The presence of heteroatoms can lead to catalyst poisoning.

    • Solution: For substrates like 2-halopyridines, the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[3] Using sterically hindered ligands can physically block this coordination.[3]

  • Primary Amines and Ammonia: Primary amines can undergo double arylation, and ammonia is a particularly challenging coupling partner due to its strong binding to palladium.

    • Solution: To avoid side reactions with primary amines, careful control of stoichiometry is important. For the coupling of ammonia, using an "ammonia equivalent" such as benzophenone imine, followed by hydrolysis, is a common strategy.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source?

A1: The choice of palladium source can impact the ease of catalyst activation.

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ Readily available and relatively inexpensive.Requires in situ reduction to active Pd(0), which can be unreliable.[2][8]
Pd₂(dba)₃ A stable Pd(0) source that does not require a reduction step.[2]Can be sensitive to air and light.
Pre-catalysts Air-stable, well-defined compounds that are easily activated by the base.[2]Generally more expensive than simple palladium salts.

Q2: What is the role of the ligand and how do I select one?

A2: The ligand is crucial for the success of the Buchwald-Hartwig amination. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. The optimal ligand is highly substrate-dependent.[4]

Ligand GenerationKey Features & Common ExamplesTypical Applications
First Generation Tri(o-tolyl)phosphine (P(o-tol)₃)Coupling of secondary amines with aryl bromides.[10]
Bidentate Ligands BINAP, DPPFImproved reliability for coupling primary amines and aryl iodides.[10]
Bulky, Electron-Rich Monophosphine Ligands XPhos, SPhos, RuPhos, BrettPhosBroad substrate scope, including challenging aryl chlorides and sterically hindered substrates.[4][11]

Q3: Which base should I use for my reaction?

A3: The choice of base depends on the functional group tolerance of your substrates and the desired reaction rate.

BasepKaHAdvantagesDisadvantages
NaOtBu 19Promotes high reaction rates and allows for lower catalyst loadings.[2]Incompatible with many base-sensitive functional groups.[2]
LHMDS 26Useful for substrates with protic functional groups and for low-temperature aminations.The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ 10Excellent functional group tolerance.[2]More expensive and can be difficult to stir on a large scale.
K₃PO₄, K₂CO₃ 12.3, 10.3Good functional group tolerance and cost-effective.[2]May require higher catalyst loadings and longer reaction times.

Q4: What are the best solvents for this reaction?

A4: The solvent should be able to dissolve the reagents and be compatible with the reaction conditions.

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[1][3] Ethereal solvents like cyclopentyl methyl ether (CPME) and tert-amyl alcohol have also been reported.[2]

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[2]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide and the amine to the flask.

  • Solvent Addition: Add anhydrous, deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 6-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.

  • Plate Preparation: In an inert atmosphere glovebox, dispense the palladium precursor, a library of different ligands, and the base into the wells of a 96-well plate.

  • Reagent Addition: Add stock solutions of the aryl halide and the amine to each well.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to each well to achieve the desired concentration.

  • Reaction: Seal the plate and place it on a heater/shaker block at the desired temperature for 12-24 hours.

  • Analysis: After the reaction, quench the wells and analyze the product formation by high-throughput techniques such as LC-MS.[4]

Visualizations

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(NHR'R'')L_n]X pd2_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex Ar-Pd(II)(NR'R'')L_n amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry & Degas Reagents/Solvents setup_glassware Oven-Dry Glassware prep_reagents->setup_glassware add_solids Add Pd Source, Ligand, Base, Aryl Halide, Amine setup_glassware->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent heat_stir Heat & Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor Progress (TLC/LCMS) heat_stir->monitor cool_quench Cool & Quench Reaction monitor->cool_quench extraction Aqueous Workup cool_quench->extraction purification Column Chromatography extraction->purification end End purification->end start Start start->prep_reagents

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Logic start Low/No Yield catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents/Setup start->reagents screen_ligands screen_ligands catalyst->screen_ligands Screen Ligands change_pd_source change_pd_source catalyst->change_pd_source Change Pd Source screen_bases screen_bases catalyst->screen_bases Screen Bases adjust_temp adjust_temp conditions->adjust_temp Adjust Temperature change_solvent change_solvent conditions->change_solvent Change Solvent inert_atmosphere inert_atmosphere reagents->inert_atmosphere Ensure Inert Atmosphere purify_reagents purify_reagents reagents->purify_reagents Check Reagent Purity solution Optimized Yield screen_ligands->solution change_pd_source->solution screen_bases->solution adjust_temp->solution change_solvent->solution inert_atmosphere->solution purify_reagents->solution

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Poisoning in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of 7-azaindole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my 7-azaindole synthesis?

A1: Common indications of catalyst poisoning include:

  • Reduced or stalled reaction rates: The reaction proceeds slower than expected or stops completely before all starting material is consumed.

  • Low product yield: The amount of 7-azaindole product is significantly lower than anticipated.

  • Formation of byproducts: An increase in the formation of unintended side products is observed.

  • Changes in reaction mixture appearance: The color of the reaction mixture may change unexpectedly, or precipitation of the catalyst may occur.

  • Inconsistent results: Difficulty in reproducing reaction outcomes between batches.

Q2: What are the primary sources of catalyst poisons in 7-azaindole synthesis?

A2: The starting materials and reagents themselves are often the primary sources of catalyst deactivation. The pyrrole and pyridine precursors used in 7-azaindole synthesis can strongly coordinate with transition metal catalysts, leading to their deactivation.[1][2][3][4] Other common poisons for palladium catalysts, which are frequently used in these reactions, include sulfur compounds, nitrogen-containing heterocycles, carbon monoxide, halides, and cyanides.[5][6]

Q3: How does the 7-azaindole precursor cause catalyst poisoning?

A3: The nitrogen atoms in the pyridine and pyrrole rings of the 7-azaindole precursors are Lewis basic. They can coordinate strongly to the active sites of the transition metal catalyst (e.g., Palladium or Rhodium). This strong binding can prevent the catalyst from participating in the desired catalytic cycle, effectively "poisoning" it and halting the reaction.[1][2][3][4]

Q4: Are there any general strategies to prevent catalyst poisoning in these reactions?

A4: Yes, several strategies can be employed:

  • Use of N-protected substrates: Protecting the nitrogen on the aminopyridine precursor can prevent its coordination to the catalyst.[7][8]

  • Addition of Lewis acids or oxidants: In Rhodium(III)-catalyzed reactions, the addition of a Lewis acid like Ag₂CO₃ or an oxidant like Ag⁺ can modulate the coordination of the aminopyridine to the catalyst, preventing deactivation and improving catalytic activity.[1][2][3][4][8][9]

  • Careful purification of starting materials and solvents: Removing potential catalyst poisons before the reaction is crucial.

  • Optimization of reaction conditions: Adjusting temperature, pressure, and reagent stoichiometry can sometimes mitigate poisoning effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate or stalls. Strong coordination of the aminopyridine substrate to the catalyst.1. N-Protection: Utilize an N-protected aminopyridine substrate. N-alkylation has been shown to be effective.[7][8]2. Additive Introduction (for Rh-catalysis): Introduce a Lewis acid (e.g., Ag₂CO₃) or a silver salt (e.g., Ag⁺ oxidant) to facilitate the desired catalytic pathway and prevent catalyst deactivation.[1][2][3][4][8]
Low and irreproducible yields. Presence of impurities in starting materials or solvents (e.g., sulfur compounds).1. Reagent Purification: Purify all starting materials and solvents prior to use. Techniques like recrystallization for solids and distillation for liquids can be effective.2. Use of High-Purity Reagents: Source reagents from reputable suppliers and use grades with low impurity profiles.
Formation of significant byproducts. Catalyst deactivation leading to alternative reaction pathways.1. Optimize Catalyst System: Experiment with different ligands or catalyst precursors that may be more resistant to poisoning.2. Modify Reaction Conditions: Adjust the reaction temperature or concentration. Sometimes, a lower temperature can reduce the rate of catalyst deactivation relative to the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Aminopyridine Precursor

This protocol describes a general method for the N-alkylation of an aminopyridine, a strategy shown to overcome catalyst poisoning in certain palladium-catalyzed 7-azaindole syntheses.[7][8]

Materials:

  • 2-Amino-3-chloropyridine (or other suitable aminopyridine precursor)

  • Alkyl halide (e.g., methyl iodide)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the aminopyridine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for 30 minutes to allow for deprotonation.

  • Slowly add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated aminopyridine.

Visualizations

Signaling Pathways and Logical Relationships

CatalystPoisoningMechanism cluster_reaction Catalytic Cycle for 7-Azaindole Synthesis cluster_poisoning Poisoning Pathway Catalyst Active Catalyst (e.g., Pd(0), Rh(III)) Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate Coordination Deactivated_Catalyst Deactivated Catalyst (Stable Complex) Catalyst->Deactivated_Catalyst Strong Coordination Substrate Substrates (e.g., Aminopyridine, Alkyne) Substrate->Intermediate Product 7-Azaindole Product Intermediate->Product Reaction Steps Product->Catalyst Regeneration Poison Poison (e.g., Unprotected Aminopyridine N) Poison->Deactivated_Catalyst

Caption: Mechanism of catalyst deactivation by strong coordination of a poisoning species.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impure Consider_Poisoning Suspect Catalyst Poisoning by Substrate Check_Purity->Consider_Poisoning Pure Impure Impure Pure Pure Purify->Start N_Protect Use N-Protected Substrate Consider_Poisoning->N_Protect Add_Additive Add Lewis Acid/Oxidant (for Rh-catalysis) Consider_Poisoning->Add_Additive Optimize Optimize Reaction Conditions (T, Conc.) N_Protect->Optimize Add_Additive->Optimize Success Reaction Improved Optimize->Success

Caption: A troubleshooting workflow for addressing catalyst poisoning in 7-azaindole synthesis.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1H-Pyrrolo[2,3-c]pyridin-5-amine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic approach involving the cyclization of a substituted pyridine precursor.

Issue 1: Low Yield of the Desired this compound and Presence of a Major Byproduct.

  • Symptom: HPLC or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to a byproduct with a molecular weight indicating the addition of an acyl group to the starting aminopyridine, rather than the desired cyclized product. 1H NMR of the crude product may show signals corresponding to an amide.

  • Possible Cause: Formation of a stable amide byproduct from the reaction of the amino group of the pyridine precursor with the cyclizing agent (e.g., a carboxylic ester or anhydride) at elevated temperatures. This side reaction competes with the desired C-acylation and subsequent cyclization. For instance, in the synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters, an amide byproduct can form from the nitrogen of the aminopyridine attacking the ester.[1]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. It has been observed that maintaining a lower temperature (e.g., below -30 °C) can significantly favor the desired C-acylation over N-acylation, thus minimizing the formation of the amide byproduct.[1]

    • Order of Addition: Add the cyclizing agent slowly to the cooled solution of the deprotonated aminopyridine precursor to maintain a low localized concentration of the electrophile.

    • Protecting Groups: Consider protecting the pyrrole nitrogen with a suitable protecting group, such as a triisopropylsilyl (TIPS) or benzenesulfonyl (Bs) group, which can be removed later. This can prevent N-acylation and other side reactions at the pyrrole nitrogen.

    • Alternative Reagents: Explore the use of different cyclizing agents that may have a higher propensity for C-acylation under the reaction conditions.

Issue 2: Incomplete Reaction or Formation of Multiple Unidentified Byproducts.

  • Symptom: TLC or LC-MS analysis shows the presence of starting material and multiple new spots/peaks of unknown identity.

  • Possible Causes:

    • Insufficient Reagent: The amount of base or cyclizing agent may be insufficient for complete conversion.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Side Reactions: The pyrrolo[2,3-c]pyridine system has multiple reactive sites. Under harsh conditions, side reactions such as over-acylation, or reactions at other positions on the pyridine or newly formed pyrrole ring can occur.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the accurate measurement and stoichiometry of all reagents. A slight excess of the cyclizing agent and base may be beneficial.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Purification of Starting Materials: Use highly pure starting materials and dry solvents to avoid side reactions catalyzed by impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Based on analogous syntheses of related azaindoles, common byproducts can include:

  • Amide Byproducts: Formed by the N-acylation of the starting aminopyridine instead of the desired C-acylation leading to cyclization.[1]

  • Over-acylated Products: Introduction of more than one acyl group onto the pyrrolo[2,3-c]pyridine core.

  • Isomeric Products: Depending on the synthetic route, substitution at other positions of the pyridine or pyrrole ring can lead to isomeric byproducts.

  • Oxidation Products: The electron-rich pyrrole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q2: How can I purify the crude this compound?

A2: Purification is typically achieved by silica gel column chromatography. A gradient elution with a mobile phase of increasing polarity, such as dichloromethane/methanol or ethyl acetate/hexanes, is often effective. Due to the basic nature of the amine, peak tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. For highly impure samples or to separate close-eluting byproducts, semi-preparative reverse-phase HPLC can be employed.

Q3: What analytical techniques are best for identifying byproducts?

A3: A combination of techniques is recommended for unambiguous byproduct identification:

  • LC-MS: To determine the molecular weight of the byproducts and to separate them from the main product.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the byproducts.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the detailed structure of isolated byproducts.[2]

Data Presentation

Table 1: Effect of Temperature on Amide Byproduct Formation in a Model 6-Azaindole Synthesis

Reaction Temperature (°C)Desired Product Yield (%)Amide Byproduct (%)
Room Temperature~66~25
< -3091< 1

Data adapted from a study on a similar 2-substituted 6-azaindole synthesis and is intended for illustrative purposes.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted 6-Azaindoles (Model for 1H-Pyrrolo[2,3-c]pyridine Core Synthesis)

This protocol is adapted from a known synthesis of 2-substituted 6-azaindoles and serves as a model for troubleshooting the formation of the 1H-pyrrolo[2,3-c]pyridine core.

  • Preparation of the Dianion: A solution of 3-amino-4-picoline in an appropriate anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

  • Deprotonation: A strong base, such as n-butyllithium, is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the formation of the dianion.

  • Acylation and Cyclization: The carboxylic ester (or other acylating agent) is added slowly to the reaction mixture, maintaining the low temperature. The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

  • Quenching and Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Protocol 2: Byproduct Identification by HPLC-MS and NMR

  • HPLC-MS Analysis: The crude reaction mixture is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by reverse-phase HPLC coupled to a mass spectrometer. A gradient elution method is typically used to separate the components. The mass spectrometer provides the molecular weights of the eluting peaks, aiding in the initial identification of the product and byproducts.

  • Byproduct Isolation: If a significant byproduct is observed, it can be isolated by preparative HPLC or careful column chromatography.

  • NMR Analysis: The isolated byproduct is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed to elucidate its structure.[2]

Visualizations

Synthesis_Pathway 3-Amino-4-picoline 3-Amino-4-picoline Dianion Dianion 3-Amino-4-picoline->Dianion Strong Base (e.g., n-BuLi) Desired Product This compound Dianion->Desired Product 1. Carboxylic Ester (Low Temp, <-30°C) 2. Cyclization Amide Byproduct Amide Byproduct Dianion->Amide Byproduct Carboxylic Ester (Higher Temp) Carboxylic Ester Carboxylic Ester Carboxylic Ester->Desired Product Carboxylic Ester->Amide Byproduct Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Analyze Crude by LC-MS Start->Check_Purity Major_Byproduct Major Byproduct Detected? Check_Purity->Major_Byproduct Yes Incomplete_Reaction Incomplete Reaction or Multiple Byproducts Check_Purity->Incomplete_Reaction No Identify_Byproduct Identify Byproduct (MW, NMR) Major_Byproduct->Identify_Byproduct Optimize_Stoichiometry Optimize Reagent Stoichiometry & Time Incomplete_Reaction->Optimize_Stoichiometry Amide_Byproduct Is it an Amide Byproduct? Identify_Byproduct->Amide_Byproduct Optimize_Temp Decrease Reaction Temperature (<-30°C) Amide_Byproduct->Optimize_Temp Yes Amide_Byproduct->Optimize_Stoichiometry No End Improved Synthesis Optimize_Temp->End Optimize_Stoichiometry->End

References

Troubleshooting co-elution in chromatography of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the chromatographic analysis of pyrrolopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: How can I determine if I have a co-elution problem with my pyrrolopyridine compound?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, appearing as a single peak.[1] Suspected co-elution can be investigated through several methods:

  • Visual Peak Inspection: Look for signs of asymmetry in your chromatogram. While peak tailing is a gradual decline, a shoulder or a sudden discontinuity on the peak is a strong indicator of co-elution.[2]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By taking mass spectra at different points across the peak (peak slicing), you can check for the presence of different m/z values. If the mass spectra profiles shift or show multiple parent ions, co-elution is highly likely.[1]

Q2: My pyrrolopyridine is co-eluting with an impurity. What are the general chromatographic factors I can adjust?

A2: The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[3][4] To resolve co-eluting peaks, you must optimize one or more of these factors.

  • Retention Factor (k'): This relates to how long a compound is retained on the column. If peaks elute too early (low k'), there is insufficient time for separation. Ideally, k' should be between 1 and 5.[1][2]

  • Selectivity (α): This is a measure of the chemical difference in interaction between the two compounds and the stationary/mobile phases. It represents the separation between the peak apexes. Changing the mobile phase composition or the column chemistry has the most significant impact on selectivity.[1][4]

  • Efficiency (N): This relates to the sharpness or width of the peaks. Higher efficiency results in narrower peaks, which are easier to resolve. It can be improved by using columns with smaller particles or longer columns.[4]

Q3: What specific mobile phase modifications can I try to resolve co-eluting pyrrolopyridines?

A3: Since pyrrolopyridines are N-heterocyclic compounds, their retention is often sensitive to mobile phase composition.

  • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and improve separation.[2]

  • Adjust pH: Pyrrolopyridines are often basic. Small changes in mobile phase pH can alter the ionization state of your compound or the impurity, which can dramatically affect retention and selectivity.[3] Using an acidic modifier like formic acid or acetic acid (e.g., 0.1%) is common and MS-compatible.

  • Use an Ion-Pairing Agent: For highly polar or charged pyrrolopyridine derivatives that are difficult to retain, an ion-pairing agent like heptanesulfonic acid can be used, although this is often not compatible with MS detection.

  • Modify Buffer Concentration: For ionizable compounds, changing the concentration of the buffer (e.g., ammonium acetate or ammonium formate) can influence peak shape and resolution.[5]

Q4: When should I consider changing my stationary phase (column) to resolve co-elution?

A4: If modifications to the mobile phase do not resolve the co-elution, changing the column chemistry is the most powerful way to alter selectivity.[1][4]

  • Switching from C18: If a standard C18 column fails, consider a stationary phase with a different interaction mechanism.[3]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic pyrrolopyridine ring system.

    • Cyano (CN): Provides different polarity and dipole-dipole interactions.

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer unique selectivity.

  • Chiral Separations: If the co-eluting species are enantiomers of a chiral pyrrolopyridine, a chiral stationary phase (CSP) is required. Common CSPs are based on cyclodextrins, polysaccharides (e.g., derivatized cellulose or amylose), or glycopeptides.[6][7]

Q5: Can adjusting physical parameters like temperature or flow rate help with co-elution?

A5: Yes, these parameters can influence your separation, primarily by affecting efficiency and sometimes selectivity.

  • Temperature: Increasing the column temperature reduces the mobile phase viscosity, which can lead to sharper peaks (higher efficiency).[4] It can also sometimes change the selectivity, especially for ionizable compounds, potentially resolving co-eluting peaks.[4]

  • Flow Rate: Decreasing the flow rate can increase column efficiency (up to a point, as described by the van Deemter equation), leading to narrower peaks and potentially better resolution.

  • Gradient Slope: If using a gradient, making the slope shallower around the elution time of your compounds of interest will increase the separation between them.[8]

Q6: My pyrrolopyridine is chiral, and the enantiomers are co-eluting. What should I do?

A6: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

  • Screen Chiral Columns: The most common approach is to screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) under various mobile phase conditions (normal phase, reversed-phase, polar organic).[7]

  • Optimize Mobile Phase: For a given CSP, you may need to optimize the mobile phase. In normal phase, this often involves adjusting the ratio of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[7]

  • Use Chiral Selectors in Mobile Phase: An alternative, though less common in modern HPLC, is to add a chiral selector (e.g., a cyclodextrin derivative) to the mobile phase for use with a standard achiral column.[9]

Troubleshooting Workflow and Resolution Theory

The following diagrams illustrate a logical workflow for troubleshooting co-elution and the fundamental chromatographic factors that contribute to peak resolution.

G cluster_workflow Co-Elution Troubleshooting Workflow start Peak Co-elution Suspected detect Confirm Co-elution (DAD Peak Purity / MS) start->detect k_check Is Retention Factor (k') between 1 and 5? detect->k_check k_adjust Adjust k': Weaken Mobile Phase (e.g., decrease % Organic) k_check->k_adjust No alpha_check Selectivity (α) Issue k_check->alpha_check Yes k_adjust->k_check alpha_adjust Improve α: 1. Change Organic Modifier (ACN ↔ MeOH) 2. Adjust Mobile Phase pH 3. Change Column Chemistry (e.g., C18 → Phenyl) alpha_check->alpha_adjust n_check Efficiency (N) Issue (Broad Peaks) alpha_check->n_check If α changes fail resolved Peaks Resolved alpha_adjust->resolved n_adjust Improve N: 1. Decrease Flow Rate 2. Increase Temperature 3. Use Smaller Particle Column 4. Use a Longer Column n_check->n_adjust n_adjust->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak co-elution.

G cluster_factors Governing Factors of Resolution Rs Peak Resolution (Rs) k Retention Factor (k') 'How long peaks are retained' Adjusted by mobile phase strength. k->Rs alpha Selectivity (α) 'The separation between peak centers' Adjusted by mobile/stationary phase chemistry. alpha->Rs N Efficiency (N) 'The sharpness/narrowness of peaks' Adjusted by column length, particle size, flow rate. N->Rs

Caption: The three key chromatographic factors that determine peak resolution.

Data Summary: Strategies to Resolve Co-elution

The table below summarizes common strategies and their expected outcomes for separating co-eluting pyrrolopyridines.

StrategyParameter ChangedTypical Effect on Pyrrolopyridine SeparationConsiderations
Modify Mobile Phase Strength Decrease % organic solvent (e.g., Acetonitrile) in reversed-phase.Increases retention (k') for all components, providing more time on the column to achieve separation.[1]May significantly increase run times. Not effective if selectivity (α) is the primary issue.
Change Organic Modifier Switch from Acetonitrile to Methanol, or vice-versa.Alters selectivity (α) due to different solvent interactions (dipole, hydrogen bonding).[2]May require re-optimization of the gradient profile. Can cause a change in elution order.
Adjust Mobile Phase pH Add 0.1% Formic Acid or adjust buffer pH.Changes the ionization state of basic pyrrolopyridines and acidic/basic impurities, which can drastically alter selectivity.[3]Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).
Change Column Chemistry Switch from a C18 to a Phenyl-Hexyl or Cyano column.Provides a different separation mechanism (e.g., π-π interactions), which is a powerful way to change selectivity.[3][4]This is a more significant change that often requires substantial method redevelopment.
Increase Column Temperature Increase temperature from 30°C to 45°C.Decreases mobile phase viscosity, leading to higher efficiency (N) and sharper peaks. Can also alter selectivity.[4]May affect the stability of the analyte. Can decrease retention times.
Use a High-Efficiency Column Switch from a 5 µm particle size column to a sub-2 µm (UHPLC) column.Significantly increases efficiency (N), resulting in much narrower peaks that are more easily resolved.[3]Requires a UHPLC system capable of handling high backpressures.

Detailed Experimental Protocol: Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to optimize the mobile phase for separating a pyrrolopyridine from a co-eluting impurity using reversed-phase HPLC with a C18 column.

Objective: To achieve baseline resolution (Rs ≥ 1.5) between the target pyrrolopyridine and a known impurity.

Materials:

  • HPLC or UHPLC system with a DAD or MS detector.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade water.

  • Formic Acid (FA), HPLC-grade.

  • Sample containing the pyrrolopyridine and the co-eluting impurity.

Procedure:

  • Initial Assessment:

    • Run your existing method and confirm co-elution using peak purity analysis or MS data. Note the retention time and the capacity factor (k').

    • If k' is less than 1, weaken the mobile phase (decrease the starting % organic) until k' is in the 1-5 range. This is your new starting point.[1]

  • Screening Organic Modifiers:

    • Mobile Phase A1: 0.1% FA in Water.

    • Mobile Phase B1: 0.1% FA in Acetonitrile.

    • Mobile Phase A2: 0.1% FA in Water.

    • Mobile Phase B2: 0.1% FA in Methanol.

    • Develop a generic, fast gradient for screening (e.g., 5-95% B in 5 minutes).

    • Inject the sample using both the ACN (A1/B1) and MeOH (A2/B2) systems.

    • Compare the chromatograms. Look for any change in selectivity or peak separation.[2] Choose the organic modifier that shows the most promise for separation.

  • Optimizing the Gradient:

    • Using the best organic modifier from Step 2, optimize the gradient slope.

    • Start with a broad scouting gradient to determine the approximate elution percentage of your target peak.

    • Design a new gradient that is much shallower around the elution point. For example, if the peak elutes at 40% B, you might run a gradient like:

      • 0.0 min: 20% B

      • 1.0 min: 20% B

      • 8.0 min: 60% B (This creates a shallow slope of 40% over 7 minutes)

      • 8.1 min: 95% B

      • 9.0 min: 95% B

    • Run the optimized gradient and assess the resolution.

  • Fine-Tuning with pH (if necessary):

    • If resolution is still insufficient and your impurity is sensitive to pH, you can evaluate different mobile phase additives.

    • Prepare mobile phases with different additives, such as 10 mM Ammonium Formate adjusted to pH 3.0 vs. 0.1% Formic Acid (approx. pH 2.7).

    • Re-run the optimized gradient with the new mobile phase system and compare the results. Pyrrolopyridines, being basic, can show significant changes in retention with small pH shifts.[3]

  • Final Verification:

    • Once baseline separation is achieved, verify the method's robustness by making small, deliberate changes (e.g., ±2°C in temperature, ±0.2 pH units) to ensure the separation is reliable.

    • Confirm the identity of the peaks using the MS detector.

References

Technical Support Center: Optimizing Crystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1H-Pyrrolo[2,3-c]pyridin-5-amine. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which crystallization methods are most suitable for this compound?

A2: Common crystallization techniques for compounds like this compound include cooling crystallization, anti-solvent addition, and slow evaporation. The choice of method will depend on the solvent system and the scale of the experiment. For many pyridine-containing compounds, a combination of these techniques often yields the best results.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling rate is too fast. To resolve this, try one of the following:

  • Add a small amount of additional solvent to the mixture and reheat until the oil redissolves, then cool slowly.

  • Consider using a different solvent system with a lower boiling point or different polarity.

  • Introduce a seed crystal to encourage nucleation at a higher temperature.

Q4: The crystal yield is very low. How can I improve it?

A4: Low yield can result from several factors. Here are some troubleshooting steps:

  • Optimize Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Try reducing the initial solvent volume.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature (an ice bath may be appropriate) for an adequate amount of time to maximize precipitation.

  • Mother Liquor: If you have already filtered the crystals, you can attempt to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may have lower purity.

Q5: My crystals are forming too quickly and appear to be of low purity. How can I slow down the crystallization process?

A5: Rapid crystallization can trap impurities within the crystal lattice. To promote the growth of larger, purer crystals, slow down the rate of crystallization by:

  • Slowing the Cooling Rate: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a cold bath.

  • Using a Co-solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (anti-solvent) in which the compound is less soluble.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated.1. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. 2. Add a seed crystal of the compound. 3. Reduce the volume of the solvent by evaporation and cool again. 4. If using a mixed solvent system, add more of the anti-solvent.
The product crystallizes out, but appears discolored or impure. Impurities are co-crystallizing with the product.1. Ensure the starting material is of reasonable purity. An initial purification by column chromatography may be necessary. 2. Wash the filtered crystals with a small amount of ice-cold fresh solvent to remove surface impurities. 3. Consider a different crystallization solvent or solvent system to alter the solubility of the impurities relative to the product.
The solid obtained is amorphous, not crystalline. The rate of precipitation is too high.1. Decrease the rate of cooling. 2. In an anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring. 3. Use a more dilute solution.
Difficulty filtering the crystals (clogging the filter paper). Crystals are too fine or have a needle-like morphology.1. Slow down the crystallization process to encourage the growth of larger crystals. 2. Try a different solvent system which may favor a different crystal habit.

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds in Common Solvents

Note: This table is a general guide based on the expected properties of aza-indoles and related heterocyclic amines. Experimental verification is recommended.

SolventPolarity IndexExpected SolubilityRole in Crystallization
Water10.2Low to ModerateCan be used as an anti-solvent with a water-miscible organic solvent.[1]
Methanol5.1HighGood dissolving solvent.
Ethanol4.3HighGood dissolving solvent.
Acetonitrile5.8ModeratePotential single solvent for crystallization.
Ethyl Acetate4.4ModeratePotential single solvent or co-solvent.
Dichloromethane3.1ModerateOften used in combination with a less polar solvent.
Hexanes/Heptane0.1LowGood anti-solvent to induce crystallization.[1]
Dimethylformamide (DMF)6.4HighGood dissolving solvent, but high boiling point can make it difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2HighGood dissolving solvent, but very high boiling point makes it challenging for crystallization.

Table 2: Physical Properties of this compound and a Related Compound

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
This compoundC₇H₇N₃133.15Not available
1H-Pyrrolo[2,3-f]quinolineC₁₁H₈N₂168.19235-240 °C[2]

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., dichloromethane or methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes or heptane) in which the compound is insoluble, until the solution becomes persistently cloudy.[3][4]

  • Crystal Growth: Stop the addition of the anti-solvent and continue to stir the mixture for 30-60 minutes to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for cooling crystallization.

troubleshooting_logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield cluster_solutions4 Solutions for Impure Crystals start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue low_yield Low Yield start->low_yield Issue impure_crystals Impure Crystals start->impure_crystals Issue success Successful Crystallization start->success Success scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent / Reheat oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent optimize_volume Optimize Solvent Volume low_yield->optimize_volume cool_longer Cool Longer / Colder low_yield->cool_longer wash_crystals Wash Crystals with Cold Solvent impure_crystals->wash_crystals recrystallize Recrystallize Again impure_crystals->recrystallize scratch->success concentrate->success add_solvent->success change_solvent->success optimize_volume->success cool_longer->success wash_crystals->success recrystallize->success

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the 7-azaindole core during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for the 7-azaindole core during synthesis?

A1: The 7-azaindole core is susceptible to several degradation pathways, primarily:

  • Oxidation: The pyridine ring can be oxidized to an N-oxide, particularly when using oxidizing agents like mCPBA. The pyrrole ring is also prone to oxidation, which can lead to the formation of 7-azaoxindoles.

  • Acid-Mediated Decomposition: Strong acidic conditions can lead to decomposition or undesired side reactions.[1][2] While some cyclization reactions are acid-catalyzed, the choice of acid and reaction conditions is critical.[2]

  • Instability during Cross-Coupling Reactions: During palladium-catalyzed cross-coupling reactions, side reactions such as dimerization or catalyst deactivation by the pyridine nitrogen can occur, leading to lower yields and impurities.[2][3]

Q2: How can I prevent oxidation of the 7-azaindole core?

A2: To prevent oxidation, consider the following strategies:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as benzenesulfonyl (Bs) or a bulky silyl group like triisopropylsilyl (TIPS), can modulate the electron density of the ring system and improve stability.

  • Control of Reaction Conditions: Avoid unnecessarily harsh oxidizing agents. If an oxidation step is required, for instance, to form an N-oxide for subsequent functionalization, careful control of stoichiometry and temperature is essential.[4]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially in the presence of metal catalysts.

Q3: Which protecting groups are recommended for the 7-azaindole pyrrole nitrogen, and when should I use them?

A3: The choice of protecting group depends on the subsequent reaction conditions. Here are some commonly used protecting groups and their applications:

  • Sulfonyl Groups (e.g., Tosyl - Ts): Useful for directing metallation and for stabilization during electrophilic substitution. They are generally stable but require specific conditions for removal.

  • Silyl Groups (e.g., Triisopropylsilyl - TIPS): A bulky protecting group that can prevent lithiation at the C2 position and offer stability. It is readily removed with fluoride sources like TBAF.[5]

  • Carbamates (e.g., tert-Butoxycarbonyl - Boc): While common for indoles, their stability in the context of 7-azaindole synthesis should be evaluated based on the specific reaction conditions.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group has been shown to act as both a protecting group and an activating group for nucleophilic aromatic substitution at the 4-position, allowing for milder reaction conditions.[6][7]

Q4: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the possible causes and solutions?

A4: Low yields in palladium-catalyzed cross-coupling reactions with 7-azaindoles can stem from several factors:

  • Catalyst Deactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, leading to catalyst deactivation.[3]

    • Solution: Employing bulky, electron-rich phosphine ligands (e.g., Xantphos) can help stabilize the active catalytic species and prevent catalyst inhibition.[8][9]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial. For instance, in C-N and C-O bond formation, combinations like Pd(OAc)2/Xantphos with Cs2CO3 or K2CO3 in dioxane have been found to be effective.[8][9]

  • Poor Substrate Purity: Impurities in the 7-azaindole starting material can interfere with the catalytic cycle. Ensure your starting materials are of high purity.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Optimization studies are often necessary to find the ideal temperature for a specific transformation.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Formation of aza-oxindole byproduct Oxidation of the 7-azaindole core.• Use an inert atmosphere (N2 or Ar).• Avoid strong oxidizing agents.• Protect the pyrrole nitrogen (e.g., with a silyl or sulfonyl group).
Low yield in Suzuki or Sonogashira coupling Catalyst deactivation by pyridine nitrogen.• Use bulky, electron-rich ligands (e.g., Xantphos, SPhos).• Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3).• Optimize the base and solvent system.[8][10]
Product decomposition during workup or purification Acid sensitivity or presence of residual metal catalyst.• Use a mild aqueous workup (e.g., saturated NaHCO3).• For chromatography, consider using a neutral solvent system or adding a small amount of a basic modifier like triethylamine to the eluent.• Use metal scavengers to remove residual palladium.
Formation of dimeric byproducts Self-condensation of starting materials or intermediates, especially in base-mediated reactions.• Adjust the rate of addition of reagents.• Lower the reaction temperature.• Re-evaluate the choice and stoichiometry of the base.[11]
Inconsistent reaction outcomes Moisture or air sensitivity.• Ensure all solvents and reagents are anhydrous.• Maintain a strict inert atmosphere throughout the reaction.

Data Summary

Table 1: Comparison of Conditions for Palladium-Catalyzed C-N Coupling of N-Benzyl-4-bromo-7-azaindole with Benzamide [8][9]

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2XantphosCs2CO3Dioxane10092
2Pd2(dba)3XantphosCs2CO3Dioxane10090
3Pd(OAc)2XantphosK2CO3Dioxane10075
4Pd(OAc)2dppfCs2CO3Dioxane10040
5Pd(OAc)2BINAPCs2CO3Dioxane10035

Table 2: Influence of Protecting Group on Nucleophilic Aromatic Substitution (SNAr) [7]

Protecting Group (N1)Reaction ConditionsProduct Yield (%)
Nonei-PrOH, K2CO3, 100 °CLow conversion
SEMi-PrOH, K2CO3, 100 °C>95 (conversion)
Boci-PrOH, K2CO3, 100 °CModerate conversion

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-N Cross-Coupling [8][9]

  • To an oven-dried reaction vessel, add N-substituted 4-bromo-7-azaindole (1.0 equiv), the corresponding amine or amide (1.2 equiv), Pd(OAc)2 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or LC-MS monitoring (typically 12-24 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: N-Protection of 7-Azaindole with a SEM Group [7]

  • To a solution of 7-azaindole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-SEM-protected 7-azaindole.

Visualizations

degradation_pathway 7-Azaindole 7-Azaindole Oxidation Oxidation 7-Azaindole->Oxidation [O] Acid_Exposure Acid_Exposure 7-Azaindole->Acid_Exposure H+ Strong_Base Strong_Base 7-Azaindole->Strong_Base B- Pd_Coupling Pd_Coupling 7-Azaindole->Pd_Coupling Pd(0), L, Base N_Oxide N_Oxide Oxidation->N_Oxide Aza_oxindole Aza_oxindole Oxidation->Aza_oxindole Decomposition Decomposition Acid_Exposure->Decomposition Dimerization Dimerization Strong_Base->Dimerization Catalyst_Deactivation Catalyst_Deactivation Pd_Coupling->Catalyst_Deactivation

Caption: Potential degradation pathways of the 7-azaindole core.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Reaction Type? start->check_reaction pd_coupling Pd Cross-Coupling check_reaction->pd_coupling Pd-catalyzed base_mediated Base-Mediated check_reaction->base_mediated Base acidic_cond Acidic Conditions check_reaction->acidic_cond Acid check_catalyst Check Catalyst/Ligand/Base pd_coupling->check_catalyst check_base Check Base Conc./Temp. base_mediated->check_base check_acid Check Acid Strength/Conc. acidic_cond->check_acid check_purity Check Starting Material Purity check_catalyst->check_purity check_base->check_purity check_acid->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere

Caption: Troubleshooting workflow for 7-azaindole synthesis.

References

Technical Support Center: Managing Low Conversion Rates in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and manage low conversion rates in palladium-catalyzed reactions. This resource provides practical guidance through a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction has a very low conversion. What are the first things I should check?

When encountering low conversion, it's essential to start with the fundamentals of your experimental setup before exploring more complex variables.[1]

  • Inert Atmosphere: Palladium(0) species, the active catalysts, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen and maintained under a positive pressure throughout the reaction.[1]

  • Reagent Purity: Impurities in your starting materials, such as the aryl halide or the coupling partner (e.g., boronic acid in Suzuki coupling), can act as catalyst poisons.[1]

  • Solvent and Base Quality: Always use anhydrous and degassed solvents.[1][2] The quality and choice of the base are also critical; use a fresh batch that has been stored correctly under an inert atmosphere.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and any phosphine ligands are fresh and have been stored properly to prevent degradation or oxidation.[2]

Q2: I've confirmed my setup and reagents are sound, but the conversion is still low. Could the catalyst not be activating properly?

Yes, inefficient activation of the palladium(II) precatalyst to the active Pd(0) species is a common reason for poor reaction performance.[1] The choice of solvent and base can significantly influence this reduction step. In some cases, boronic acids in Suzuki reactions can act as the reducing agent.[3] If you suspect catalyst activation is the issue, consider screening different bases or solvents.

Q3: I'm observing a black precipitate in my reaction. What is this, and how can I prevent it?

The formation of a black precipitate, often referred to as "palladium black," is an indication of catalyst decomposition and aggregation.[4] This leads to a loss of catalytic activity. This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst agglomeration.

  • Impurities: As mentioned, impurities can lead to catalyst poisoning and decomposition.[4]

  • Inappropriate Solvent Choice: Certain solvents may not effectively stabilize the catalytic species, leading to precipitation.[4]

To prevent the formation of palladium black, ensure high-purity reagents and solvents, and consider if the reaction temperature is too high.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Problem: Low yield in a Suzuki-Miyaura coupling reaction.

Possible Causes & Solutions:

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with trace amounts of water or other proton sources, leading to the cleavage of the C-B bond.[2]

    • Solution: Use anhydrous conditions and consider milder bases like K₃PO₄ or Cs₂CO₃.[2] Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[2]

  • Homocoupling: The coupling of two boronic acid molecules is another frequent side reaction, primarily caused by the presence of oxygen.[2][5]

    • Solution: Rigorously degas your solvent and maintain a strict inert atmosphere.[2] Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, may also help reduce homocoupling.[2]

ParameterCondition 1Condition 2Condition 3Outcome
Base K₂CO₃Cs₂CO₃K₃PO₄Cs₂CO₃ and K₃PO₄ can be beneficial in preventing protodeboronation.[2]
Solvent TolueneDioxaneTHF/WaterThe choice of solvent can affect the solubility of reagents and the stability of the catalyst.[3][6]
Catalyst Pd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)Using a Pd(0) source like Pd(PPh₃)₄ can minimize homocoupling.[2]
Buchwald-Hartwig Amination

Problem: Low conversion in a Buchwald-Hartwig amination.

Possible Causes & Solutions:

  • Ligand Choice: The selection of the phosphine ligand is critical and often depends on the specific substrates.[7] For N-heterocyclic compounds, sterically hindered and electron-rich ligands are generally more effective.[7]

  • Base Selection: Strong bases like NaOt-Bu often lead to higher reaction rates but may not be compatible with base-sensitive functional groups.[7] Weaker bases such as Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but might require higher temperatures.[7]

  • Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step more difficult.[7]

    • Solution: For aryl chlorides, consider using more electron-rich and sterically demanding ligands, higher reaction temperatures, and longer reaction times.[7] If possible, switching to an aryl bromide or iodide is often the most effective solution.[7]

  • Solubility: Poor solubility of reaction components is a frequently underestimated cause of reaction failure.[7] A switch in solvent, for instance from toluene to dioxane, can sometimes dramatically improve conversion.[7]

ParameterCondition 1Condition 2Condition 3Outcome
Ligand XPhosSPhosRuPhosThe optimal ligand is substrate-dependent; screening is often necessary.[7]
Base NaOt-BuCs₂CO₃K₃PO₄Stronger bases can increase reaction rates, while weaker bases are better for sensitive substrates.[7]
Solvent TolueneDioxaneTHFDioxane may improve solubility and conversion for certain substrates.[7]
Heck Coupling

Problem: Low or no yield in a Heck coupling reaction.

Possible Causes & Solutions:

  • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.[8] Consider trying a different palladium precursor, such as Pd₂(dba)₃.[8]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.[8] Gradually increase the temperature while monitoring for potential side reactions.[8]

  • Base and Solvent: The base is crucial for regenerating the active Pd(0) catalyst.[8] Common choices include triethylamine and potassium carbonate.[8] Polar aprotic solvents like DMF or NMP are often effective.[9]

ParameterCondition 1Condition 2Condition 3Outcome
Catalyst Pd(OAc)₂PdCl₂Pd₂(dba)₃The choice of catalyst can significantly impact the reaction outcome.[8]
Base Et₃NK₂CO₃NaOAcThe base neutralizes the generated HX and regenerates the catalyst.[8]
Temperature 80 °C100 °C120 °CIncreasing the temperature can improve conversion for less reactive substrates.[8]
Sonogashira Coupling

Problem: Low reactivity in a Sonogashira coupling reaction.

Possible Causes & Solutions:

  • Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst are active.[4] Copper(I) iodide can degrade over time, so using a fresh batch is recommended.[4]

  • Anaerobic Conditions: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.[4]

  • Aryl Halide Reactivity: The reactivity follows the trend I > OTf > Br > Cl.[4] Aryl iodides are the most reactive, while aryl chlorides are the least.[4] For less reactive halides, higher temperatures may be necessary.[4]

  • Copper-Free Conditions: To avoid alkyne homocoupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different conditions to be efficient.[4]

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination

This protocol is a representative example for the amination of an aryl halide.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOt-Bu, 1.2-2.0 equiv.), the palladium precatalyst (e.g., 0.5-2.0 mol%), and the ligand (if not using a precatalyst) to a dry reaction vessel.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]

  • Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[1]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water. Dry the organic layer, concentrate it, and purify the crude product by a suitable method like column chromatography.[1]

Preparation of a 5% Palladium on Carbon (Pd/C) Catalyst

This protocol describes a common method for preparing a heterogeneous palladium catalyst.

  • Palladium Solution Preparation: Prepare a solution of palladium chloride (e.g., 1.7 g) in concentrated hydrochloric acid (e.g., 1.7 mL) and water (e.g., 20 mL) by heating on a water bath until the solution is complete.[10]

  • Neutralization and Support Addition: Add this palladium solution to a solution of sodium acetate trihydrate (e.g., 30 g) in water (e.g., 200 mL) in a hydrogenation flask. Then, add acid-washed activated charcoal (e.g., 20 g).[10]

  • Hydrogenation: Hydrogenate the mixture in an atmospheric hydrogenation apparatus until hydrogen absorption ceases.[10]

  • Catalyst Collection and Washing: Collect the catalyst on a Buchner funnel and wash it with several portions of water.[10]

  • Drying: Dry the catalyst at room temperature over a desiccant in a vacuum desiccator.[10]

  • Storage: Powder the dried catalyst and store it in a tightly stoppered bottle.[10]

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Initial_Checks Perform Initial Checks: - Inert Atmosphere - Reagent Purity - Solvent/Base Quality - Catalyst Handling Start->Initial_Checks Activation_Issue Suspect Catalyst Activation Issue? Initial_Checks->Activation_Issue Conversion still low Optimize_Conditions Optimize Reaction Conditions: - Screen Bases/Solvents - Increase Temperature - Increase Catalyst Loading Activation_Issue->Optimize_Conditions Yes Side_Reactions Check for Side Reactions (e.g., Homocoupling, Protodeboronation) Activation_Issue->Side_Reactions No Problem_Solved Problem Solved Optimize_Conditions->Problem_Solved Conversion Improved Address_Side_Reactions Address Side Reactions: - Rigorous Degassing - Use Boronic Esters - Change Catalyst Source Side_Reactions->Address_Side_Reactions Yes Catalyst_Deactivation Evidence of Catalyst Deactivation? (e.g., Palladium Black) Side_Reactions->Catalyst_Deactivation No Address_Side_Reactions->Problem_Solved Conversion Improved Prevent_Deactivation Prevent Deactivation: - Lower Temperature - Use High Purity Reagents - Screen Ligands/Solvents Catalyst_Deactivation->Prevent_Deactivation Yes Substrate_Issue Consider Substrate Reactivity (e.g., Aryl Chloride) Catalyst_Deactivation->Substrate_Issue No Prevent_Deactivation->Problem_Solved Conversion Improved Modify_for_Substrate Modify for Less Reactive Substrate: - More Active Ligand - Higher Temperature - Longer Reaction Time Substrate_Issue->Modify_for_Substrate Modify_for_Substrate->Problem_Solved Conversion Improved

Caption: A stepwise guide to troubleshooting low conversion.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_issues Potential Problem Areas Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) center ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Ligand Exchange (Base, e.g., OH⁻) ArPdArB [Ar-Pd(II)-Ar'(L_n)]-B(OR)₂(OH) ArPdOR->ArPdArB Transmetalation (Ar'-B(OR)₂) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Regeneration of Pd(0) OA_Issue Slow for Ar-Cl Base_Issue Inefficient Base TM_Issue Protodeboronation of Ar'B(OR)₂ RE_Issue Bulky Ligands can hinder this step Catalyst_Issue Pd(0) Deactivation (e.g., to Pd Black)

Caption: Key steps and potential issues in the Suzuki-Miyaura catalytic cycle.

Symptom_Cause_Solution cluster_symptom Observed Symptom cluster_causes Potential Causes cluster_solutions Potential Solutions Symptom Black Precipitate (Palladium Black) Cause1 Catalyst Agglomeration Symptom->Cause1 Cause2 Catalyst Poisoning Symptom->Cause2 Cause3 Solvent Instability Symptom->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution4 Screen Different Ligands (for catalyst stabilization) Cause1->Solution4 Solution2 Use High Purity Reagents/Solvents Cause2->Solution2 Solution3 Screen Different Solvents Cause3->Solution3 Cause3->Solution4

Caption: Relationship between palladium black formation, its causes, and solutions.

References

Validation & Comparative

A Comparative Guide to Pyrrolopyridine-Based FGFR Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor, compound 4h , against other prominent FGFR inhibitors such as Erdafitinib, Pemigatinib, Futibatinib, and Infigratinib. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of FGFR-targeted cancer therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[3] Consequently, FGFR has emerged as a significant therapeutic target, leading to the development of numerous small-molecule inhibitors.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry and has been identified as a promising core for the development of potent kinase inhibitors, including those targeting FGFR.[3][4][5]

Comparative Analysis of FGFR Inhibitors

The following sections provide a detailed comparison of the biochemical potency and cellular activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , with other established FGFR inhibitors.

Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of compound 4h and other selected FGFR inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) 7[3]9[3]25[3]712[3]
Erdafitinib 1.2[6][7]2.5[6][7]3.0[6][7]5.7[6][7]
Pemigatinib 0.4[8][9][10]0.5[8][9][10]1.2[8][9][10]30[8][9][10]
Futibatinib 1.8[11]1.4[11]1.6[11]3.7[11]
Infigratinib 0.9[12][13][14]1.4[12][13][14]1[12][13][14]61[15]

Note: Lower IC50 values indicate greater potency.

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling cascade. Upon ligand (FGF) binding, the receptor dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate cellular processes.[1][2][16][17] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this signaling cascade.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Inhibitor FGFR Inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine deriv.) FRS2 FRS2 FGFR->FRS2 Recruits & Phosphorylates PLCg PLCγ FGFR->PLCg P1 P P2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response Inhibitor->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing small-molecule kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 values of compounds against purified FGFR kinases.

Objective: To quantify the inhibitory activity of a test compound against FGFR kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO.

    • Prepare a solution containing the specific FGFR kinase isoform, a biotinylated substrate peptide, and ATP in a kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

    • Incubate for a further period to allow for antibody binding.

  • Data Analysis:

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

TR_FRET_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prep_Inhibitor Prep_Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Start->Prep_Kinase_Mix Add_to_Plate Add Inhibitor and Kinase Mix to Plate Prep_Inhibitor->Add_to_Plate Prep_Kinase_Mix->Add_to_Plate Incubate_1 Incubate (e.g., 60 min) Add_to_Plate->Incubate_1 Add_Detection Add Detection Reagents (Eu-Ab, SA-APC) Incubate_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze Calculate % Inhibition and IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Cell-Based Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Objective: To determine the anti-proliferative activity of a test compound in a cellular context.

Methodology:

  • Cell Culture:

    • Seed a cancer cell line with a known FGFR alteration (e.g., FGFR2 amplification) in 96-well plates.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the protein-bound dye and measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Cell_Proliferation_Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Adhere Allow Cells to Adhere Seed_Cells->Adhere Treat Treat with Inhibitor (Varying Concentrations) Adhere->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT or SRB) Incubate->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Analyze Calculate % Growth Inhibition and GI50 Measure->Analyze End End Analyze->End

Caption: General workflow for a cell-based proliferation assay.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and potent FGFR inhibitors. As demonstrated by compound 4h , derivatives of this scaffold can achieve potent inhibition of FGFR1, 2, and 3. While established inhibitors like Erdafitinib, Pemigatinib, and Futibatinib show broad and potent activity against the FGFR family, ongoing research into new chemical scaffolds such as the 1H-pyrrolo[2,3-b]pyridines is crucial for the development of next-generation therapies with improved selectivity and efficacy. The experimental protocols and comparative data presented in this guide offer a valuable resource for the continued exploration and development of FGFR-targeted therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives and Their IC50 Values Across Key Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. This guide provides a comparative overview of the inhibitory activity (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against a range of therapeutically relevant kinases, supported by detailed experimental methodologies and signaling pathway diagrams.

This compilation aims to facilitate the evaluation of structure-activity relationships and guide the selection of lead compounds for further development. The data presented is collated from recent scientific literature, offering a snapshot of the current landscape of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Comparative IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. These values are indicative of the compounds' potency in inhibiting the respective enzymes.

Target KinaseCompound IDIC50 (nM)Reference
FGFR1 4h7[1]
FGFR2 4h9[1]
FGFR3 4h25[1]
FGFR4 4h712[1]
MELK 16h32[2]
PDE4B 7480[3]
PDE4B 11a630[3]
PDE4B 11c600[3]
Cdc7 427[4]
c-Met 922.8[5]
CDK8 2248.6[6]
TNIK Multiple Compounds<1[7]
ATM 25a>700-fold selective over PIKK family[8]

Note: The specific structures of the referenced compounds can be found in the corresponding cited articles. This table is intended to provide a comparative overview of potency.

Experimental Protocols

The determination of IC50 values is critical for evaluating the potency of kinase inhibitors. Below are generalized experimental protocols for in vitro kinase assays, based on commonly employed methodologies.

General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 1H-pyrrolo[2,3-b]pyridine test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: A small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (as a vehicle control) is added to the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: The target kinase enzyme and its specific substrate are diluted in Kinase Assay Buffer to the desired working concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding the enzyme solution and a mixture of the substrate and ATP to each well.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

    • Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal. This is followed by a 30-minute incubation at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which the targeted kinases are involved. Understanding these pathways provides context for the therapeutic rationale of inhibiting these kinases.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ IP3->Ca2

Caption: Simplified FGFR signaling cascade.

cMet_Signaling_Pathway HGF HGF cMET c-MET HGF->cMET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Motility, Invasion, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Overview of the c-MET signaling pathway.

TNIK_Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3B_Axin_APC inhibition BetaCatenin_cyto β-catenin GSK3B_Axin_APC->BetaCatenin_cyto BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF BetaCatenin_cyto->BetaCatenin stabilization & nuclear translocation TNIK TNIK TCF_LEF->TNIK GeneExpression Target Gene Expression TNIK->GeneExpression phosphorylation & activation

Caption: The role of TNIK in the Wnt signaling pathway.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN ATM ATM MRN->ATM activation CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 CellCycle Cell Cycle Arrest CHK2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

Caption: ATM-mediated DNA damage response pathway.

CDK8_Signaling_Pathway Signal Upstream Signals (e.g., Wnt, TGF-β) TranscriptionFactors Transcription Factors (e.g., β-catenin, SMADs, STATs) Signal->TranscriptionFactors Mediator Mediator Complex RNAPII RNA Pol II Mediator->RNAPII CDK8_CycC CDK8/CycC CDK8_CycC->Mediator associates with CDK8_CycC->RNAPII phosphorylation CDK8_CycC->TranscriptionFactors phosphorylation GeneExpression Target Gene Expression RNAPII->GeneExpression TranscriptionFactors->Mediator

Caption: Role of CDK8 in transcriptional regulation.

MELK_Signaling_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylation p53 p53 MELK->p53 phosphorylation BclG Bcl-G MELK->BclG interaction CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis BclG->Apoptosis

Caption: Key interactions of MELK in cellular processes.

Cdc7_Signaling_Pathway Cdc7_Dbf4 Cdc7-Dbf4 (DDK) MCM MCM Complex (at replication origins) Cdc7_Dbf4->MCM phosphorylation Cdc45_GINS Cdc45 & GINS MCM->Cdc45_GINS recruitment CMG CMG Helicase Complex Cdc45_GINS->CMG assembly DNA_Replication DNA Replication Initiation CMG->DNA_Replication

References

Selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides Against PDE4 Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective inhibitors of phosphodiesterase 4 (PDE4) isoforms. The objective is to present experimental data on their potency and selectivity, detail the methodologies used for their evaluation, and illustrate their mechanism of action within relevant signaling pathways.

Introduction to PDE4 and the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP). The PDE4 family, which comprises four isoforms (PDE4A, PDE4B, PDE4C, and PDE4D), is a key regulator of cAMP levels in inflammatory and immune cells. Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. However, the clinical use of non-selective PDE4 inhibitors has been limited by side effects, such as nausea and emesis, which are often associated with the inhibition of the PDE4D isoform. This has driven the search for isoform-selective inhibitors, with a particular focus on targeting PDE4B for its role in inflammation.

Recent research has identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a promising scaffold for the development of potent and selective PDE4B inhibitors.[1] This guide summarizes the available data on the selectivity of these compounds.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over PDE4D. The data is extracted from a key study by G.S. Gill et al. (2020), which focused on the synthesis and structure-activity relationship (SAR) of these compounds as PDE4B inhibitors.[1]

It is important to note that while the study provides comprehensive data for PDE4B and PDE4D, the inhibitory activities (IC50 values) against PDE4A and PDE4C isoforms for this specific series of compounds are not publicly available in the cited literature.

CompoundPDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a 0.63>10>15.9
11b >10>10-
11c 0.6>10>16.7
11d >10>10-
11f 0.11>10>90.9
11g 0.23>10>43.5
11h 0.140.886.3
11i 0.430.882.0
11j 1.1>10>9.1
11k 0.78>10>12.8
11l >10>10-
11m >10>10-
Rolipram 0.0020.0010.5

Data sourced from ACS Med Chem Lett. 2020, 11, 10, 1848–1854.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.

PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay determines the in vitro potency of a compound in inhibiting PDE4 activity. A common method is the fluorescence polarization (FP) assay.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). In the absence of PDE4 activity, the small FAM-cAMP molecule tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large complex that tumbles slowly, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.[2][3]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme (specific isoforms for selectivity determination), FAM-cAMP substrate, and a binding agent in assay buffer (e.g., Tris-HCl, MgCl2).

  • Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.

  • Enzyme Addition: Add the PDE4 enzyme solution to each well, except for the negative control wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Detection: Add the binding agent to stop the reaction and allow for binding to the product.

  • Measurement: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]

TNF-α Release Assay in Macrophages

This cell-based assay assesses the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on the secretion of Tumor Necrosis Factor-alpha (TNF-α) from immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors increase intracellular cAMP levels, which in turn suppresses the signaling pathways that lead to TNF-α production.

Procedure:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium and seed them into a multi-well plate.[5][6][7][8][9]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce TNF-α production.[5]

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[6]

  • Data Analysis: Plot the TNF-α concentration against the test compound concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PDE4 signaling pathway and a typical experimental workflow for assessing compound selectivity.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock PDE4_Assay PDE4 Isoform Enzymatic Assay (A, B, C, D) Stock->PDE4_Assay TNF_Assay Cell-based TNF-α Release Assay Stock->TNF_Assay IC50 IC50 Determination PDE4_Assay->IC50 TNF_Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Experimental workflow for selectivity assessment.

References

Comparative Pharmacokinetic Properties of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of selected 1H-pyrrolo[2,3-b]pyridine analogs is presented below. Due to a scarcity of publicly available pharmacokinetic data on 1H-pyrrolo[2,3-c]pyridin-5-amine analogs, this guide focuses on the closely related and well-documented 1H-pyrrolo[2,3-b]pyridine scaffold. This information is intended to provide researchers, scientists, and drug development professionals with a valuable comparative overview of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. Understanding the pharmacokinetic properties of analogs built on this framework is crucial for the development of effective and safe drug candidates. This guide summarizes key in vivo pharmacokinetic data from preclinical studies in rats, dogs, and monkeys for a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives investigated as Janus kinase (JAK) 3 inhibitors.

Comparative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters for selected 1H-pyrrolo[2,3-b]pyridine-5-carboxamide analogs after oral administration. These compounds were investigated for their potential as immunomodulators targeting JAK3.

CompoundSpeciesDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)
31 Rat101.8130073003.054
31 Dog31.0110041002.080
31 Monkey32.742020002.540

Data sourced from a study on novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3[1].

Experimental Protocols

The pharmacokinetic parameters listed above were determined following standardized in vivo protocols. A general methodology for such a study is outlined below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are commonly used for pharmacokinetic studies. Animals are typically fasted overnight before drug administration.

  • Drug Administration: The test compound (e.g., Compound 31) is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol and water) and administered via oral gavage (p.o.). For intravenous (i.v.) administration to determine absolute bioavailability, the compound is typically dissolved in a saline solution.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma. The resulting plasma samples are stored frozen (e.g., at -20°C) until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%). Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate a typical pharmacokinetic workflow and a simplified signaling pathway relevant to the therapeutic target of the studied analogs.

Pharmacokinetic_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Animal_Models Animal Models (e.g., Rat, Dog, Monkey) Dosing Compound Administration (Oral Gavage) Animal_Models->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing LC_MS LC-MS/MS Analysis Processing->LC_MS Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis Results Data Summary Table PK_Analysis->Results

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression Induces Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., Compound 31) Inhibitor->JAK3 Inhibits

Caption: Simplified JAK/STAT signaling pathway inhibited by the studied analogs.

References

In Vivo Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse range of potent and selective inhibitors targeting key signaling pathways implicated in cancer. This guide provides a comparative overview of the in vivo efficacy of notable 1H-pyrrolo[2,3-c]pyridine derivatives, focusing on their performance as inhibitors of Ataxia Telangiectasia Mutated (ATM), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptor (FGFR). The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers in oncology and drug discovery.

Comparative Efficacy Data

The following tables summarize the in vivo anti-tumor activity of selected 1H-pyrrolo[2,3-c]pyridine derivatives.

Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
25a ATMHCT116 Xenograft30 mg/kg, p.o. (in combination with irinotecan)79.3%[1][2]
25a ATMSW620 Xenograft30 mg/kg, p.o. (in combination with irinotecan)95.4%[1][2]
22 CDK8Colorectal Cancer XenograftNot specified in abstractSignificant[3]
4h FGFR4T1 Breast Cancer XenograftNot specified in abstractSignificant[4][5]

Table 1: In Vivo Antitumor Efficacy of 1H-pyrrolo[2,3-c]pyridine Derivatives. This table provides a summary of the in vivo performance of key compounds, highlighting their target, the cancer model used, dosing, and the resulting tumor growth inhibition.

Compound IDParameterValue
25a IC50 (ATM)4 nM
25a Oral Bioavailability (mice)147.6%
22 IC50 (CDK8)48.6 nM
4h IC50 (FGFR1)7 nM
4h IC50 (FGFR2)9 nM
4h IC50 (FGFR3)25 nM

Table 2: In Vitro Potency and Pharmacokinetic Parameters. This table details the in vitro potency (IC50) of the compounds against their respective targets and the oral bioavailability of compound 25a in mice.[1][2][3][4]

Signaling Pathways and Mechanism of Action

The anti-tumor effects of these 1H-pyrrolo[2,3-c]pyridine derivatives are attributed to their specific inhibition of key signaling pathways crucial for cancer cell survival, proliferation, and DNA damage repair.

ATM_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double Strand Breaks ATM ATM DNA_Damage->ATM p_ATM p-ATM ATM->p_ATM p53 p53 p_ATM->p53 phosphorylates H2AX H2AX p_ATM->H2AX phosphorylates p_p53 p-p53 p53->p_p53 CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest gamma_H2AX γH2AX H2AX->gamma_H2AX Apoptosis Apoptosis gamma_H2AX->Apoptosis Compound_25a Compound 25a (ATM Inhibitor) Compound_25a->p_ATM inhibits

ATM Signaling Pathway Inhibition by Compound 25a

CDK8_Pathway cluster_nucleus Nucleus WNT_Signal WNT Signal Beta_Catenin β-catenin WNT_Signal->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF CDK8 CDK8 TCF_LEF->CDK8 STAT1 STAT1 CDK8->STAT1 phosphorylates p_STAT1 p-STAT1 STAT1->p_STAT1 Gene_Transcription Gene Transcription (Proliferation, Survival) p_STAT1->Gene_Transcription Compound_22 Compound 22 (CDK8 Inhibitor) Compound_22->CDK8 inhibits

CDK8 Signaling Pathway Inhibition by Compound 22

FGFR_Pathway cluster_cell Cell FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound_4h Compound 4h (FGFR Inhibitor) Compound_4h->FGFR inhibits

FGFR Signaling Pathway Inhibition by Compound 4h

Experimental Protocols

Detailed methodologies for the key in vivo and pharmacodynamic assessment experiments are provided below.

In Vivo Xenograft Studies

Xenograft_Workflow cluster_workflow Xenograft Study Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, SW620, 4T1) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (p.o. or i.p.) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

General Workflow for In Vivo Xenograft Studies
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks.

  • Cell Lines and Implantation: Human cancer cell lines such as HCT116 and SW620 (colorectal cancer) or murine lines like 4T1 (breast cancer) are cultured under standard conditions.[1][2][4][5] A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The 1H-pyrrolo[2,3-c]pyridine derivatives are often formulated in a vehicle such as 0.5% carboxymethylcellulose for oral (p.o.) administration.[6][7] Dosing schedules can vary, for example, daily for 14-20 consecutive days.[6][7]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) is calculated at the end of the study.

Western Blotting for Pharmacodynamic Markers
  • Sample Preparation: Tumor tissues collected at the end of the in vivo study are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. For CDK8 inhibition, a key pharmacodynamic marker is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727).[1][8] For ATM inhibition, downstream markers include phosphorylated ATM (p-ATM), p53, and γH2AX.[6][7][9]

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer. Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.[9]

  • Immunodetection: Sections are blocked and then incubated with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.[9] After washing, a biotinylated secondary antibody and a streptavidin-HRP conjugate are applied. The signal is visualized using a DAB substrate, and the sections are counterstained with hematoxylin.

  • Analysis: The percentage of positively stained cells or the staining intensity is quantified to assess the pharmacodynamic effect of the drug.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors with significant in vivo anti-tumor activity. The derivatives targeting ATM, CDK8, and FGFR demonstrate promising efficacy in preclinical cancer models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret their own studies, facilitating the further development of this important class of therapeutic agents.

References

Molecular Docking Insights into 1H-Pyrrolo[2,3-c]pyridin-5-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 1H-Pyrrolo[2,3-c]pyridin-5-amine scaffold has emerged as a significant pharmacophore in the development of targeted therapies, particularly for cancer. Its derivatives have demonstrated inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the molecular docking performance of compounds based on the pyrrolopyridine core against several key kinase targets. The data presented here, compiled from various studies, offers insights into the binding potential of these compounds and serves as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of In Silico Performance

The following tables summarize the in silico and in vitro data for pyrrolopyridine derivatives against three prominent cancer targets: TRAF2 and NCK-Interacting Kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Lysine-Specific Demethylase 1 (LSD1). Direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.

Table 1: Molecular Docking and Inhibitory Activity against TNIK

Compound IDScaffoldDocking Score (Total Score)Key Interacting ResiduespIC50Reference
Compound Y4 1H-pyrrolo[2,3-b]pyridine derivativeHighFavorable interactions with the targeted receptorNot specified[1]
Compound Y5 1H-pyrrolo[2,3-b]pyridine derivativeHighFavorable interactions with the targeted receptorNot specified[1]
- Thirty-one 1H-pyrrolo[2,3-b]pyridine derivativesNot specifiedNot specified7.37 to 9.92

Table 2: Molecular Docking and Inhibitory Activity against FGFR1

Compound IDScaffoldDocking DetailsIC50 (nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridine derivativeForms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region. π–π interaction with F489.7[2]
AZD-4547 (Reference) Not specifiedNot specified0.8[2]

Table 3: Inhibitory Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives against LSD1

Compound IDScaffoldLSD1 IC50 (nM)Cell Line Antiproliferative IC50 (nM)Reference
Compound 46 1H-pyrrolo[2,3-c]pyridine derivative3.10.6 (MV4;11), 1.1 (H1417)[3][4]
GSK-354 (Reference) Not specified130Not specified[5]
SP-2577 (Reference) Not specified26.2Not specified[3]

Experimental Protocols: Molecular Docking

The following sections outline generalized protocols for molecular docking using commonly cited software, Glide and AutoDock. These represent typical workflows that can be adapted for the study of this compound and its analogs.

Protocol 1: Molecular Docking using Schrödinger Glide

A typical workflow for molecular docking using the Glide module of the Schrödinger Suite is as follows:

  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The Protein Preparation Wizard in Maestro is used to prepare the protein by adding hydrogens, assigning bond orders, creating disulfide bonds, and removing all water molecules. A restrained minimization of the protein structure is performed using a force field such as OPLS_2005.[6]

  • Receptor Grid Generation : A receptor grid is generated by defining the active site. This is typically done by selecting the co-crystallized ligand or key active site residues as the centroid of the grid box.

  • Ligand Preparation : The 3D structures of the ligands are prepared using LigPrep. This involves generating different tautomers, stereoisomers, and ionization states at a physiological pH range and minimizing their energy.

  • Ligand Docking : The prepared ligands are docked into the receptor grid. Glide offers different docking precisions, such as Standard Precision (SP) and Extra Precision (XP).[6] Initially, a larger set of ligands can be docked using the faster SP mode. The top-scoring poses are then subjected to the more accurate but computationally intensive XP mode for refinement.[6]

  • Pose Analysis and Scoring : The resulting docked poses are analyzed based on their GlideScore, which estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and evaluated.

Protocol 2: Molecular Docking using AutoDock

A general procedure for performing molecular docking with AutoDock is outlined below:

  • Preparation of Receptor and Ligand Files : The PDB files for both the receptor protein and the ligand are retrieved. Using AutoDockTools (ADT), polar hydrogens are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein, and Gasteiger charges are computed for the ligand. The prepared structures are saved in the PDBQT file format.[7]

  • Grid Parameter File Generation : A grid parameter file (.gpf) is created to define the docking search space. This involves setting up a grid box that encompasses the active site of the protein.[7]

  • Running AutoGrid : The AutoGrid engine is used to pre-calculate grid maps for different atom types within the defined grid box. This step generates affinity grids that are used during the docking process.

  • Docking Parameter File Generation : A docking parameter file (.dpf) is prepared, which specifies the ligand, the receptor grid maps, and the docking algorithm parameters, such as the number of genetic algorithm runs.[8]

  • Running AutoDock : The AutoDock engine performs the docking simulation using the prepared files. It explores different conformations and orientations of the ligand within the active site and estimates the binding energy for each pose.[8]

  • Analysis of Results : The results, typically in a .dlg (docking log) file, are analyzed to identify the best binding poses based on the lowest binding energy and cluster size. The interactions of the best-docked poses with the receptor are then visualized.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolopyridine derivatives and a generalized workflow for molecular docking studies.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation TNIK TNIK TNIK->TCF_LEF Phosphorylation Gene_Expression Target Gene Expression (Proliferation, Differentiation) TCF_LEF->Gene_Expression

Caption: TRAF2 and NCK-Interacting Kinase (TNIK) in the Wnt Signaling Pathway.

LSD1_Signaling_Pathway LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/2 (Active Mark) LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 (Repressive Mark) LSD1->H3K9me1_2 Demethylation Histone Histone H3 Histone->H3K4me1_2 Histone->H3K9me1_2 Gene_Repression Gene Repression H3K4me1_2->Gene_Repression Gene_Activation Gene Activation H3K9me1_2->Gene_Activation

Caption: Role of Lysine-Specific Demethylase 1 (LSD1) in Histone Modification.

Molecular_Docking_Workflow Start Start Prep_Protein Protein Preparation (PDB, Add H, Minimize) Start->Prep_Protein Prep_Ligand Ligand Preparation (2D to 3D, Tautomers, Ionization) Start->Prep_Ligand Grid_Gen Receptor Grid Generation (Define Active Site) Prep_Protein->Grid_Gen Docking Molecular Docking (e.g., Glide, AutoDock) Prep_Ligand->Docking Grid_Gen->Docking Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: A Generalized Workflow for Molecular Docking Studies.

References

A Comparative Guide to Experiments with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and application of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block in modern drug discovery. The focus is on the reproducibility of experimental outcomes, supported by quantitative data and detailed protocols, to aid researchers in selecting appropriate compounds and methodologies for therapeutic development.

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, is recognized as a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structure is foundational in the development of kinase inhibitors, where the pyrrolo[2,3-b]pyridine core can act as a hinge-binding moiety in the ATP-binding site of various kinases.[1] The strategic placement of a fluorine atom can significantly modulate physicochemical properties like metabolic stability and target binding affinity, while the 5-amino group provides a versatile handle for further chemical modification to explore structure-activity relationships (SAR).[1][2][3] This compound is particularly significant in the synthesis of inhibitors for critical cancer-related kinases such as Anaplastic Lymphoma Kinase (ALK), C-ros oncogene 1 (ROS1), Protein Kinase B (Akt), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4]

Data Presentation: Physicochemical and Synthetic Comparison

The reproducibility of experiments involving 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is highly dependent on its intrinsic properties and the chosen synthetic route.

Table 1: Predicted Physicochemical Properties

While extensive experimental data is not widely published, the following properties for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine can be estimated based on its structure, aligning with the principles of fragment-based lead discovery (FBLD).[2]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~153 g/mol Adheres to the "Rule of Three" (<300 Da), ensuring good ligand efficiency.[2]
cLogP~1.5 - 2.0A balanced lipophilicity is crucial for achieving both solubility and cell permeability.[2]
Hydrogen Bond Donors2The pyrrole N-H and the amine group can act as hydrogen bond donors for target interaction.[2]
Hydrogen Bond Acceptors2The pyridine nitrogen and fluorine atom can act as hydrogen bond acceptors.

Note: These values are estimations and may vary based on experimental determination.[2]

Table 2: Comparative Analysis of Synthetic Route Reproducibility

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives can be challenging. Reproducibility is influenced by factors like catalyst choice, reaction conditions, and purity of starting materials.[4] Below is a comparison of common synthetic strategies.

Synthetic RouteDescriptionCommon Challenges & Side ReactionsReported Yields & Remarks
Route 1: Nitration & Reduction A two-stage process involving the regioselective nitration of a 4-fluoro-7-azaindole core, followed by the reduction of the nitro group to the desired amine.[5][6]Nitration: Risk of over-nitration, nitration at alternative positions (e.g., C3), oxidation of the pyrrole ring, and N-nitration.[5] Low yields are common without optimization.[5]Yields are highly variable and depend on the nitrating agent and use of protecting groups. Using milder agents or protecting the pyrrole nitrogen can improve regioselectivity.[5]
Route 2: Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction to form the C-N bond, typically starting from a 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.[5]Amination: Potential for hydrodehalogenation (reductive cleavage of the C-Br bond).[5] Catalyst deactivation due to coordination of nitrogen atoms in the azaindole core to the palladium center.[5]The choice of palladium catalyst and ligands significantly impacts yield.[4] For instance, Brettphos precatalysts have shown effectiveness in similar systems.[4]
Alternative Scaffolds Pyrrolo[2,3-d]pyrimidines (7-deazapurines) are common alternatives, serving as bioisosteres.[4][7]Synthetic complexity can vary. Challenges often involve achieving the desired substitution pattern.High yields have been reported for specific derivatives via methods like carbonyl-amine condensation.[7]
Table 3: Performance Comparison of Derived Inhibitors vs. Alternatives

Derivatives of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine are primarily evaluated for their inhibitory potency against various kinases. The half-maximal inhibitory concentration (IC50) is a key performance metric.

Target KinaseRepresentative 1H-pyrrolo[2,3-b]pyridine-based Inhibitor (IC50)Alternative Small-Molecule Inhibitor Class (IC50)
FGFR1 Data not specified, but derivatives show potent activity.[4]PD173074 (5 nM)
FGFR2 Data not specified, but derivatives show potent activity.[8]Dovitinib (8 nM)
FGFR3 Data not specified, but derivatives show potent activity.[8]AZD4547 (0.6 nM)
ALK/ROS1 Data not specified, but the scaffold is a key component of inhibitors.[1][3]Crizotinib (ALK IC50 ≈ 20-30 nM)
Akt (PKB) Data not specified, but the scaffold is used to develop selective inhibitors.[1][2]MK-2206 (Allosteric inhibitor, IC50 ≈ 5 nM)

Note: A direct comparison is challenging due to variations in assay conditions between studies. The data is intended to be representative.[4]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of experimental results.

Protocol 1: Synthesis via Nitration and Subsequent Reduction

This protocol describes a common method for synthesizing the title compound.[5][6]

Step 1: Nitration of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Carefully add 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid (5 L/kg) at 0-5 °C.[6]

  • Add potassium nitrate (1.05-1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.[5][6]

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring for completion by HPLC or TLC.[5][6]

  • Slowly pour the reaction mixture onto crushed ice/water.[6]

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to afford 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.[5][6]

  • The crude product can be purified by silica gel column chromatography.[5]

Step 2: Reduction to 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

  • To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a solvent such as ethanol, add tin(II) chloride dihydrate (5.0 eq).[5]

  • Heat the reaction mixture to reflux for approximately 4 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Neutralize the residue with an aqueous base solution (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final product.[5]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a key cross-coupling step.[1][5]

  • To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the protected 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a suitable amine source (e.g., lithium bis(trimethylsilyl)amide, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a ligand (e.g., XPhos or Xantphos, 0.08-0.1 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).[1][5]

  • Add an anhydrous solvent, such as 1,4-dioxane or toluene, via syringe.[1][5]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[1][5]

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water).

  • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purify the crude material by flash column chromatography on silica gel to obtain the desired coupled product, which may require a subsequent deprotection step.[1]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a method to determine the inhibitory activity of synthesized compounds.[8][9]

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate by a target kinase.[8]

  • Procedure: a. In a suitable assay plate, incubate the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations (serial dilution).[8] b. Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period.[8] c. Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and a labeled streptavidin (e.g., allophycocyanin-labeled).[8] d. After a final incubation period, read the TR-FRET signal on a compatible plate reader. e. Calculate the IC50 value (the concentration required to inhibit 50% of kinase activity) by fitting the dose-response data to a curve.[8]

Visualizing Workflows and Pathways

Synthetic and Evaluative Workflow

The following diagram outlines the general workflow for synthesizing and evaluating kinase inhibitors derived from the 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (Starting Material) B Coupling Reaction (e.g., Buchwald-Hartwig, Amide formation) A->B C Intermediate Product B->C D Further Modification / Deprotection C->D E Final Inhibitor Candidate D->E F Purification (Column Chromatography, HPLC) E->F G In Vitro Kinase Assay (Determine IC50) F->G Test Compound I Structure-Activity Relationship (SAR) Analysis G->I H Cell-Based Proliferation Assay (Determine GI50) H->I J Lead Optimization I->J J->B Iterative Design G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Inhibitor derived from 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->Akt INHIBITS G Start Unexpected Peak in HPLC / LC-MS Analysis Incomplete Incomplete Reaction? Start->Incomplete SideReaction Side Reaction? Incomplete->SideReaction No Action1 Action: - Extend reaction time - Increase temperature slightly - Monitor more frequently Incomplete->Action1 Yes Degradation Degradation? SideReaction->Degradation No Action2 Action: - Adjust conditions (temp, solvent) - Check stoichiometry - Use protecting groups SideReaction->Action2 Yes Action3 Action: - Use milder conditions - Ensure prompt work-up Degradation->Action3 Yes

References

A Comparative Cross-Reactivity Profile of FGFR Inhibitors: AZD4547, Infigratinib, and Dovitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of three prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors: AZD4547, a selective FGFR inhibitor with a non-pyrrolopyridine scaffold, and two other inhibitors, Infigratinib and Dovitinib, for which more comprehensive public data is available. While the originally requested "1H-Pyrrolo[2,3-c]pyridin-5-amine" is not extensively characterized in publicly available literature, this guide uses well-documented FGFR inhibitors to illustrate the principles of cross-reactivity profiling, a critical step in preclinical drug development. Understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic window and potential off-target effects.

This document summarizes quantitative data on the inhibitory activity of these compounds against a panel of kinases, provides detailed experimental protocols for key assays, and visualizes relevant experimental workflows and signaling pathways.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety and efficacy. The following tables present the half-maximal inhibitory concentration (IC50) values for AZD4547, Infigratinib, and Dovitinib against their primary targets (FGFRs) and a panel of off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Potency Against Primary FGFR Targets

KinaseAZD4547 IC50 (nM)Infigratinib (BGJ398) IC50 (nM)Dovitinib (TKI258) IC50 (nM)
FGFR10.2[1]0.9[2][3]8[4]
FGFR22.5[5]1.4[2][3]N/A
FGFR31.8[5]1[2][3]9[4]
FGFR4165[1][5]60[2][3]N/A

Table 2: Cross-Reactivity Against a Panel of Off-Target Kinases

Kinase FamilyKinaseAZD4547 IC50 (nM)Infigratinib (BGJ398) IC50 (nM)Dovitinib (TKI258) IC50 (nM)
VEGFR Family KDR (VEGFR2)24[1]180[2]13[4]
VEGFR1N/AN/A10[4]
VEGFR3N/AN/A8[4]
PDGFR Family PDGFRα>1000N/A210[4]
PDGFRβ>1000N/A27[4]
SRC Family LCKN/A2500[2]N/A
LYNN/A300[2]N/A
FYNN/A1900[2]N/A
YESN/A1100[2]N/A
ABL Family ABLN/A2300[2]N/A
Other RTKs c-Kit>1000750[2]2[4]
FLT3>1000N/A1[4]
CSF-1RN/AN/A36[4]
IGFR581[1]N/A>1000
Other Kinases ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PKB, Src, Tie2, PI3-kinaseNo Inhibition DetectedN/AN/A

N/A: Data not available in the searched sources.

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is essential for a clear understanding of the data. The following diagrams were generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series reaction_setup Reaction Incubation (Kinase + Compound + ATP/Substrate) compound_prep->reaction_setup kinase_panel Kinase Panel Preparation kinase_panel->reaction_setup reagent_prep Assay Reagent Preparation (ATP, Substrate, Buffer) reagent_prep->reaction_setup detection Signal Detection (e.g., Radioactivity, Luminescence, Fluorescence) reaction_setup->detection raw_data Raw Data Acquisition detection->raw_data inhibition_calc Calculate % Inhibition raw_data->inhibition_calc ic50_calc IC50 Curve Fitting inhibition_calc->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Caption: Workflow for Kinase Cross-Reactivity Profiling.

G ligand FGF Ligand fgfr FGFR ligand->fgfr Binds ras RAS fgfr->ras pi3k PI3K fgfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation azd4547 AZD4547 azd4547->fgfr Inhibits vegfr VEGFR (Off-target) azd4547->vegfr Weakly Inhibits

Caption: Simplified FGFR Signaling Pathway and Inhibition by AZD4547.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.

Radiometric Kinase Assay (Filter Binding Assay)

This method is considered a gold standard and directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase substrate.

Principle: The assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-³³P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000)[2]

  • Test inhibitor (serially diluted in DMSO)

  • 96-well plates

  • Phosphocellulose filter plates (e.g., P81)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add 10 µL of the 3-fold concentrated test inhibitor or DMSO (for control).

  • Add 10 µL of the substrate mixture containing the peptide substrate and [γ-³³P]ATP.[2]

  • Initiate Reaction: Start the reaction by adding 10 µL of the 3-fold concentrated kinase solution to each well. The final reaction volume is 30 µL.[2]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture: Stop the reaction by adding an excess of phosphoric acid. Transfer the reaction mixture to the phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LANCE® Ultra)

This is a homogeneous, non-radiometric assay format that is well-suited for high-throughput screening.

Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide. When the Eu-donor and ULight™-acceptor are in close proximity, excitation of the Eu chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Materials:

  • Purified kinase

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[6]

  • Test inhibitor (serially diluted in DMSO)

  • Stop solution (e.g., EDTA in LANCE Detection Buffer)

  • Low-volume 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reaction Setup: To a 384-well plate, add 2.5 µL of the 4-fold concentrated test inhibitor or DMSO.

  • Add 2.5 µL of the 4-fold concentrated kinase solution.

  • Initiate Reaction: Add 5 µL of a 2-fold concentrated solution of ATP and ULight™-labeled substrate to start the reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[6]

  • Stop and Detect: Add 5 µL of the stop/detection mix containing EDTA and the Eu-labeled antibody.

  • Final Incubation: Cover the plate and incubate for another 60 minutes at room temperature to allow for antibody binding.[6]

  • Detection: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (ULight™ acceptor).

  • Data Analysis: Calculate the 665/615 nm emission ratio. The percentage of inhibition is determined relative to DMSO controls, and IC50 values are generated using a dose-response curve fit.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery, providing critical insights into a compound's selectivity and potential for off-target effects. As demonstrated by the comparison of AZD4547, Infigratinib, and Dovitinib, inhibitors targeting the same primary kinase family (FGFR) can have vastly different selectivity profiles. AZD4547 exhibits high selectivity for FGFRs over a range of other kinases. In contrast, Dovitinib is a multi-targeted inhibitor with potent activity against VEGFRs and other receptor tyrosine kinases in addition to FGFRs. Infigratinib shows a profile that is highly selective for the FGFR family but with some off-target activity at higher concentrations.

This comparative guide, while using representative compounds due to the limited public data on "this compound," underscores the importance of comprehensive profiling. The choice between a highly selective and a multi-targeted inhibitor is dependent on the therapeutic strategy, the genetic context of the disease, and the potential for acquired resistance. The detailed protocols and workflows provided herein offer a framework for researchers to conduct their own rigorous cross-reactivity studies, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics.

References

A Comparative Analysis of Synthetic Routes for 6-Azaindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 6-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its synthesis has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 6-azaindoles, offering a valuable resource for researchers, scientists, and professionals in drug development.

Key Synthetic Strategies

The synthesis of the 6-azaindole core can be broadly categorized into several key methods, each with its own set of advantages and limitations. The most well-established and widely utilized routes include the Fischer indole synthesis, the Leimgruber-Batcho synthesis, the Bartoli indole synthesis, and various palladium-catalyzed cross-coupling strategies.

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.[1] While historically considered inefficient for electron-deficient pyridine systems, recent studies have demonstrated its efficacy in the synthesis of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears electron-donating groups.[1][2]

Advantages:

  • Well-established and widely understood methodology.

  • Can be efficient for specific substrates, especially those with electron-donating groups.[1][2]

  • One-pot procedures can be developed.

Disadvantages:

  • Often requires harsh acidic conditions and high temperatures.[3]

  • Can lead to mixtures of regioisomers with unsymmetrical ketones.

  • Yields can be low for substrates lacking favorable electronic properties.

Experimental Protocol: General Procedure for Fischer Indole Synthesis of 6-Azaindoles

A solution of the appropriately substituted 3-pyridylhydrazine (1 equivalent) and a ketone or aldehyde (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-azaindole.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has emerged as a highly versatile and popular method for the preparation of a wide range of indoles, including 6-azaindoles.[4][5] This two-step process begins with the formation of an enamine from a 4-methyl-3-nitropyridine derivative and a formamide acetal, followed by reductive cyclization of the resulting nitroenamine.[4][5]

Advantages:

  • High yields and broad substrate scope.[5]

  • Milder reaction conditions compared to the Fischer indole synthesis.[4]

  • Readily available starting materials.[4]

  • Allows for the synthesis of indoles unsubstituted at the 2- and 3-positions.[5]

Disadvantages:

  • The synthesis of multiply substituted nitropyridine precursors can be challenging.

Experimental Protocol: General Procedure for Leimgruber-Batcho Synthesis of 6-Azaindoles

Step 1: Enamine Formation A solution of a 4-methyl-3-nitropyridine derivative (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 equivalents) and optionally a secondary amine like pyrrolidine. The mixture is heated to a high temperature (typically >100 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid or oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). A reducing agent is then added. Common reducing systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or tin(II) chloride.[4][5] The reaction mixture is stirred at room temperature or with gentle heating until the reduction and cyclization are complete. The catalyst is removed by filtration, and the filtrate is concentrated. The residue is then purified by column chromatography to provide the 6-azaindole.

Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct and efficient route to 7-substituted indoles and has been successfully applied to the synthesis of 6-azaindoles from the corresponding 3-nitropyridine derivatives.[6][7] The reaction involves the addition of a vinyl Grignard reagent to a nitroarene, followed by a[7][7]-sigmatropic rearrangement and cyclization.[7] The presence of a substituent ortho to the nitro group is generally required for successful reaction.[7]

Advantages:

  • Concise and direct route to substituted azaindoles.[6]

  • Tolerant of a variety of functional groups.

  • Particularly useful for the synthesis of 7-substituted 6-azaindoles.

Disadvantages:

  • Requires at least three equivalents of the Grignard reagent.[7]

  • Yields can be moderate.[6]

  • The reaction is sensitive to steric hindrance around the nitro group.

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis [6]

A solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this solution, vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) is added dropwise. The reaction mixture is then warmed to -20 °C and stirred for 8 hours. The reaction is quenched by the slow addition of 150 mL of a 20% aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 7-chloro-6-azaindole.

Palladium-Catalyzed Syntheses

Modern organometallic chemistry has introduced a variety of palladium-catalyzed methods for the construction of the 6-azaindole nucleus. These methods often offer high efficiency and functional group tolerance. Common strategies include the Sonogashira coupling of a halopyridine with a terminal alkyne followed by cyclization, and the heteroannulation of internal alkynes.[8][9]

Advantages:

  • High yields and excellent functional group tolerance.

  • Mild reaction conditions.

  • Allows for the synthesis of highly substituted 6-azaindoles.

Disadvantages:

  • The cost and availability of palladium catalysts and specialized ligands.

  • May require multi-step sequences to prepare the necessary starting materials.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 6-Azaindoles via Sonogashira Coupling and Cyclization [8]

To a solution of 3,4-dihalopyridine (1 equivalent) and a terminal alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., triethylamine and DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The reaction mixture is stirred at room temperature or heated until the Sonogashira coupling is complete. An amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos) are then added, and the mixture is heated to effect C-N coupling and subsequent cyclization. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the desired 6-azaindole.

Quantitative Data Summary

Synthetic RouteStarting MaterialProductYield (%)Reference
Bartoli Synthesis 2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20[6]
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35[6]
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[6]
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22[6]
Palladium-Catalyzed 3,4-Dibromopyridine and Phenylacetylene2-Phenyl-6-azaindoleup to 80[8]
Fischer Synthesis 6-Methoxypyrid-3-ylhydrazine and various aldehydes/ketonesSubstituted 6-azaindolesGood to very good[1][2]
Leimgruber-Batcho 4-Methyl-3-nitropyridine derivativesSubstituted 6-azaindolesHigh[5]

Note: Yields for the Fischer and Leimgruber-Batcho syntheses are often reported as qualitative descriptors like "good" or "high" in review articles, with specific yields being highly substrate-dependent.

Visualizing the Synthetic Pathways

Fischer Indole Synthesis

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Pyridylhydrazone Enehydrazine Enehydrazine Pyridylhydrazone->Enehydrazine Tautomerization Intermediate Cyclic Intermediate Enehydrazine->Intermediate [3,3]-Sigmatropic Rearrangement Azaindole 6-Azaindole Intermediate->Azaindole - NH₃ Leimgruber_Batcho_Synthesis Nitropyridine 4-Methyl-3-nitropyridine Enamine Nitroenamine Nitropyridine->Enamine + DMF-DMA DMFDMA DMF-DMA DMFDMA->Enamine Aminoenamine Aminoenamine Enamine->Aminoenamine Reduction (e.g., H₂, Pd/C) Azaindole 6-Azaindole Aminoenamine->Azaindole Cyclization & Elimination Bartoli_Indole_Synthesis Nitropyridine o-Substituted 3-Nitropyridine Nitrosopyridine Nitrosopyridine Nitropyridine->Nitrosopyridine + Grignard Grignard1 Vinyl Grignard (1 eq.) Grignard1->Nitrosopyridine Intermediate Dihydropyridine Intermediate Nitrosopyridine->Intermediate + Grignard Grignard2 Vinyl Grignard (2 eq.) Grignard2->Intermediate Azaindole 6-Azaindole Intermediate->Azaindole [3,3]-Sigmatropic Rearrangement & Cyclization Palladium_Catalyzed_Synthesis Halopyridine 3,4-Dihalopyridine Coupled_Product Alkynylpyridine Halopyridine->Coupled_Product Sonogashira Coupling (Pd, Cu) Alkyne Terminal Alkyne Alkyne->Coupled_Product Azaindole 6-Azaindole Coupled_Product->Azaindole + Amine C-N Coupling & Cyclization (Pd) Amine Amine Amine->Azaindole

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-Pyrrolo[2,3-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of 1H-Pyrrolo[2,3-c]pyridin-5-amine, a heterocyclic amine compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.

Disclaimer: This guide is based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and confer with your institution's Environmental Health and Safety (EHS) department for local and national regulations.

Immediate Safety and Handling Precautions

Based on data from related compounds, this compound should be treated as a hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation.[1] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE):

The following table summarizes the necessary PPE to be worn when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact and absorption.
Body Protection Laboratory coat or other protective clothing.[2]Minimizes contamination of personal clothing.
Respiratory Protection A dust mask (e.g., N95) or other approved respiratory protection should be used if handling fine powders or if dust generation is likely.[1]Prevents inhalation of irritating dust particles.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, well-sealed, and appropriately labeled hazardous waste container.[1] Avoid generating dust during transfer.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, must also be treated as hazardous waste and collected in a dedicated, sealed container.[2]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[2]

  • Store the sealed waste containers in a designated, secure hazardous waste storage area, away from incompatible materials like strong oxidizing agents.[2] Secondary containment is recommended to mitigate any potential leaks.

3. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed and certified professional waste disposal service.[2]

  • Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste. They will ensure that the disposal method, often controlled incineration with flue gas scrubbing, complies with all regulations.[4]

Spill Management

In the event of a spill, the following cleanup procedure should be initiated immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1]

    • After the bulk of the material has been removed, decontaminate the area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Collect Solid Waste (Pure Compound & Contaminated Labware) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Institutional EHS for Waste Pickup D->E F Disposal by Licensed Waste Management Service (e.g., Incineration) E->F

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-c]pyridin-5-amine
Reactant of Route 2
1H-Pyrrolo[2,3-c]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.